molecular formula C11H13BrO B2454775 1-Bromo-3-(cyclopentyloxy)benzene CAS No. 192870-98-7

1-Bromo-3-(cyclopentyloxy)benzene

Cat. No.: B2454775
CAS No.: 192870-98-7
M. Wt: 241.128
InChI Key: SQWHABAKTKOIIR-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentyloxy)benzene is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.128. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(cyclopentyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(cyclopentyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWHABAKTKOIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-1-(cyclopentyloxy)benzene: Structural Profile and Synthetic Utility

[1]

Executive Summary

3-Bromo-1-(cyclopentyloxy)benzene (CAS: 192870-98-7) is a halogenated aryl ether serving as a critical intermediate in medicinal chemistry.[1] Characterized by a meta-substitution pattern, this compound combines a lipophilic cyclopentyloxy pharmacophore—historically validated in phosphodiesterase 4 (PDE4) inhibitors like Rolipram—with a reactive bromine handle.[1] This dual functionality allows it to function as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), facilitating the rapid construction of complex heterocyclic scaffolds for drug discovery.

Structural Characterization & Identifiers[1][2][3][4][5]

The molecule consists of a benzene core substituted at the 1-position with a cyclopentyloxy group and at the 3-position with a bromine atom. This meta-relationship is crucial for maintaining specific steric vectors in ligand-protein binding interactions.[1]

Nomenclature & Registry
Identifier Value
Common Name 3-Bromo-1-(cyclopentyloxy)benzene
IUPAC Name 1-Bromo-3-(cyclopentyloxy)benzene
CAS Registry Number 192870-98-7
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
SMILES & InChI

Canonical SMILES: Brc1cccc(OC2CCCC2)c1[1]

InChI String: InChI=1S/C11H13BrO/c12-9-5-3-4-10(8-9)13-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2

Physicochemical Profile

The following properties dictate the compound's behavior in lipophilic extraction and biological membrane permeability.

PropertyValueContext
LogP (Calculated) ~4.2Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction.[1]
Topological Polar Surface Area (TPSA) 9.23 ŲLow polarity, indicating good blood-brain barrier (BBB) permeability potential.[1]
H-Bond Donors / Acceptors 0 / 1Acts only as a weak H-bond acceptor via the ether oxygen.[1]
Boiling Point (Predicted) 280–285 °CHigh boiling point; purification via vacuum distillation is recommended.[1]

Synthetic Methodology

To synthesize 3-Bromo-1-(cyclopentyloxy)benzene with high fidelity, we employ a Williamson Ether Synthesis .[1] This protocol is preferred over Mitsunobu conditions for this specific substrate due to higher atom economy, scalability, and the avoidance of difficult-to-remove phosphine oxide byproducts.

Reaction Logic

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 3-bromophenol) on the electrophilic carbon of bromocyclopentane. Potassium carbonate (


Diagram: Synthetic Pathway

SynthesisPhenol3-Bromophenol(Nucleophile)BaseK2CO3 / DMF60°C, 12hPhenol->BaseAlkylHalideBromocyclopentane(Electrophile)AlkylHalide->BaseIntermediateTransition State(SN2 Attack)Base->IntermediateDeprotonationProduct3-Bromo-1-(cyclopentyloxy)benzene(Target)Intermediate->Product-KBr, -CO2

Figure 1: Williamson Ether Synthesis pathway utilizing SN2 mechanism.[1]

Experimental Protocol

Scale: 10.0 mmol (approx. 1.73 g of 3-bromophenol)[1]

  • Reagent Preparation:

    • Charge a flame-dried 50 mL round-bottom flask with 3-bromophenol (1.73 g, 10.0 mmol) and anhydrous DMF (15 mL).

    • Add Potassium Carbonate (

      
      ) (2.76 g, 20.0 mmol, 2.0 equiv) in a single portion. The suspension will turn slightly yellow.[1][2]
      
    • Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation:

    • Add Bromocyclopentane (1.64 g, 1.18 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.

    • Equip the flask with a reflux condenser and heat the mixture to 60°C under an inert atmosphere (

      
       or Ar) for 12 hours.
      
    • QC Check: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The starting phenol (

      
      ) should disappear, and the less polar ether product (
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically >90% pure.[1] For analytical grade, purify via flash column chromatography on silica gel using 100% Hexanes to 95:5 Hexanes/EtOAc.

Medicinal Chemistry Applications

This compound is not merely a solvent or reagent; it is a scaffold enabler .[1] The 3-bromo position serves as a "universal socket" for attaching diverse heterocycles.[1]

Downstream Utility: Suzuki-Miyaura Coupling

The most common application is the coupling of the aryl bromide with boronic acids to generate biaryl systems, a structural motif prevalent in kinase inhibitors and CNS-active agents.

CouplingStart3-Bromo-1-(cyclopentyloxy)benzeneReagentsAr-B(OH)2 / Pd(dppf)Cl2Na2CO3 / Dioxane / H2OStart->ReagentsOxidative AdditionProductBiaryl Scaffold(PDE4 Inhibitor Analog)Reagents->ProductReductive Elimination

Figure 2: Palladium-catalyzed cross-coupling workflow.[1]

Pharmacological Relevance[1][9][10][11]
  • PDE4 Inhibition: The cyclopentyloxy group mimics the alkoxy motif found in Rolipram , a prototype PDE4 inhibitor.[1] The bulky cyclopentyl ring fills the hydrophobic pocket of the enzyme, improving potency compared to simple methoxy analogs.

  • Lipophilicity Modulation: Introducing the cyclopentyl ether increases LogP significantly compared to a phenol or methyl ether, improving membrane permeability and CNS penetration.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be sparse, it should be handled with the standard precautions for alkyl aryl ethers and aryl halides.

  • GHS Classification:

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][3][4][5]

  • Storage: Store in a cool, dry place under inert gas. Light sensitive (aryl bromides can degrade over prolonged exposure to UV).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 192870-98-7, 1-Bromo-3-(cyclopentyloxy)benzene.[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Retrieved from [Link]

Technical Guide: Solubility Profile & Solvent Systems for 1-Bromo-3-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for 1-Bromo-3-(cyclopentyloxy)benzene (CAS: 192870-98-7).

Executive Summary

1-Bromo-3-(cyclopentyloxy)benzene is a lipophilic aryl halide building block commonly used in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., Rolipram analogs) and cross-coupling reactions. Its physicochemical behavior is dominated by the hydrophobic cyclopentyl ether moiety and the bromine substituent, rendering it highly soluble in non-polar and aprotic organic solvents while being virtually insoluble in water.

  • CAS Number: 192870-98-7[1]

  • Molecular Formula: C₁₁H₁₃BrO[2]

  • Molecular Weight: 241.13 g/mol

  • Physical State: Typically a pale yellow oil or low-melting solid at room temperature.

Physicochemical Analysis & Solubility Landscape

The compound exhibits a High Lipophilicity Profile . The estimated LogP (partition coefficient) is approximately 4.0–4.5 , indicating a strong preference for organic phases.

Solubility Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the solute.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and NMR analysis (

).
Ethers THF, Diethyl Ether, 1,4-DioxaneExcellent Critical for Grignard formation and lithiation reactions.
Aromatics Toluene, BenzeneExcellent Ideal for high-temp cross-coupling (Suzuki/Buchwald).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Standard solvent for reaction workup and silica chromatography.
Alkanes Hexanes, Pentane, HeptaneModerate Soluble, but often used as the anti-solvent to induce precipitation or in chromatography gradients.
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)Good Soluble; used for nucleophilic substitutions (

) or HPLC mobile phases.
Protic Methanol, Ethanol, WaterPoor to Insoluble Soluble in alcohols only at low concentrations or high temps. Insoluble in water.

Applied Solvent Systems: Experimental Protocols

A. Reaction Solvent Selection (Synthesis)

The choice of solvent is dictated by the reactivity of the aryl bromide and the ether stability.

Protocol 1: Grignard Reagent Formation

Context: Converting the aryl bromide to a nucleophile (Ar-MgBr).

  • Primary Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Rationale: Ethers coordinate with the Magnesium species, stabilizing the Grignard reagent.

  • Constraint: Solvents must be anhydrous (<50 ppm water). The cyclopentyloxy group is stable to base, making this substrate compatible with organometallics.

Protocol 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Context: Coupling with boronic acids.

  • Solvent System: Toluene : Water (4:1) or 1,4-Dioxane : Water (4:1).

  • Rationale: Although insoluble in water, the biphasic system (with Toluene) allows the transfer of inorganic bases (

    
    ) via phase transfer catalysis or interfacial reaction, while the lipophilic substrate remains in the organic phase.
    
B. Purification & Isolation (Workup)
Protocol 3: Liquid-Liquid Extraction (LLE)
  • Quench: Add reaction mixture to saturated aqueous

    
     or Water.
    
  • Extraction Solvent: Use Ethyl Acetate or DCM .

    • Why: The compound will partition >99% into these organic layers due to its high LogP.

  • Wash: Wash organic layer with Brine (sat. NaCl) to remove trapped water.

  • Dry: Use anhydrous

    
     or 
    
    
    
    .
Protocol 4: Flash Column Chromatography
  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Starting Conditions: 100% Hexanes (Compound binds moderately).

    • Elution: Typically elutes between 5% and 20% EtOAc in Hexanes.

    • Detection: UV at 254 nm (Benzene ring absorption).

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection during processing.

SolventSelection Start Start: 1-Bromo-3-(cyclopentyloxy)benzene Process Select Process Start->Process Rxn Chemical Reaction Process->Rxn Purify Purification / Isolation Process->Purify RxnType Reaction Type? Rxn->RxnType Grignard Grignard/Lithiation (Anhydrous) RxnType->Grignard Organometallic Coupling Pd-Coupling (Suzuki/Buchwald) RxnType->Coupling Cross-Coupling Solv_THF Use: THF or Et2O (Stabilizes Mg/Li) Grignard->Solv_THF Solv_Tol Use: Toluene/Water or Dioxane Coupling->Solv_Tol Method Method? Purify->Method Extract Extraction (Workup) Method->Extract Column Chromatography Method->Column Solv_DCM Use: DCM or EtOAc (High Solubility) Extract->Solv_DCM Solv_Hex Use: Hexanes : EtOAc (Gradient Elution) Column->Solv_Hex

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Purification).

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Storage: Store in a cool, dry place. If the compound is an oil, ensure the container is upright and sealed tightly to prevent leakage.

  • Dissolution for Analysis:

    • NMR: Dissolve ~10 mg in 0.6 mL Chloroform-d (

      
      ) .
      
    • LC-MS: Dissolve in Acetonitrile (MeCN) (HPLC grade). Avoid Methanol if transesterification or nucleophilic attack is a concern under acidic conditions (though unlikely for this ether).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756855, 1-Bromo-3-(cyclopentyloxy)benzene. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for solubility of aryl halides and ethers).

Sources

An In-Depth Technical Guide to the Isomeric Distinction and Characterization of 1-Bromo-3-(cyclopentyloxy)benzene and 1-Bromo-4-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of two positional isomers, 1-bromo-3-(cyclopentyloxy)benzene and 1-bromo-4-(cyclopentyloxy)benzene. Positional isomerism, a critical concept in drug discovery and materials science, can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility.[1] This document will delve into the nuanced differences between the meta (3-substituted) and para (4-substituted) isomers, offering insights into their synthesis, spectral characterization, and the implications of their structural divergence for research and development.

Structural and Electronic Divergence: The Impact of Substituent Position

The fundamental difference between 1-bromo-3-(cyclopentyloxy)benzene and its 4-isomer lies in the relative positions of the bromo and cyclopentyloxy substituents on the benzene ring. This seemingly minor variation has profound implications for the electronic distribution within the aromatic system, which in turn governs the molecule's reactivity, polarity, and intermolecular interactions.

The cyclopentyloxy group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can participate in resonance with the benzene ring. The bromine atom, while possessing lone pairs, is an electron-withdrawing group (EWG) through induction, but can also participate in resonance as a weak deactivator. The interplay of these electronic effects differs significantly between the meta and para isomers.

In the para-isomer (1-bromo-4-(cyclopentyloxy)benzene) , the electron-donating cyclopentyloxy group and the electron-withdrawing bromine atom are in conjugation. This allows for direct resonance interaction, leading to a more polarized molecule.

In the meta-isomer (1-bromo-3-(cyclopentyloxy)benzene) , the substituents are not in direct conjugation. The electronic effects are primarily transmitted through inductive effects and weaker resonance interactions. This results in a different distribution of electron density around the ring compared to the para-isomer.

Figure 1: Chemical structures of the meta and para isomers.

Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of these target molecules is the Williamson ether synthesis.[2] This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In this case, the synthesis proceeds by reacting the corresponding bromophenol with a cyclopentyl halide in the presence of a base.

Williamson_Ether_Synthesis Bromophenol 3-Bromophenol or 4-Bromophenol Base Base (e.g., K2CO3, NaH) Bromophenol->Base Deprotonation CyclopentylHalide Cyclopentyl Bromide (or Iodide) Product 1-Bromo-3-(cyclopentyloxy)benzene or 1-Bromo-4-(cyclopentyloxy)benzene CyclopentylHalide->Product Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Mass_Spec_Fragmentation M Molecular Ion [M]˙⁺ F1 [M - C₅H₉O]⁺ (Bromophenyl cation) M->F1 Loss of C₅H₉O radical F2 [M - Br]⁺ (Cyclopentyloxybenzene cation) M->F2 Loss of Br radical F3 Further Fragmentation of Cyclopentyl Ring F2->F3

Sources

1-Bromo-3-(cyclopentyloxy)benzene MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 192870-98-7 Formula: C₁₁H₁₃BrO Molecular Weight: 241.12 g/mol [1]

Executive Summary

1-Bromo-3-(cyclopentyloxy)benzene is a critical aryl halide building block used extensively in medicinal chemistry, particularly in the optimization of Structure-Activity Relationships (SAR). Characterized by a lipophilic cyclopentyloxy ether motif meta-substituted to a bromine atom, it serves as a versatile scaffold for introducing hydrophobic bulk into drug candidates.

This guide provides a rigorous technical analysis of the compound's safety profile, synthesis protocols, and application in Palladium-catalyzed cross-coupling reactions. It is designed for researchers requiring high-fidelity data for decision-making in lead optimization and process chemistry.

Chemical Identity & Physical Properties[1][3][4][5]

The following data aggregates specifications from multiple technical vendors to establish a baseline for quality control.

PropertySpecificationNotes
CAS Number 192870-98-7Unique identifier for regulatory tracking [1].[1]
IUPAC Name 1-bromo-3-(cyclopentyloxy)benzeneAlso known as 3-Cyclopentyloxybromobenzene.
Physical State Viscous Liquid / Low-melting SolidOften appears as a colorless to pale yellow oil.
Boiling Point ~135°C at 0.5 mmHg (Predicted)High boiling point due to molecular weight/polarity.
Solubility Soluble in DCM, EtOAc, DMSOImmiscible in water.
Purity Standard ≥97% (GC/HPLC)Standard research grade [2].

Safety Data Sheet (SDS) Analysis

Authoritative GHS Classification based on alkyl/aryl halide and ether functional group profiles.

Hazard Identification (GHS-US/EU)

This compound is classified as a Skin and Eye Irritant . It acts as an alkylating-like agent and lipophilic irritant, capable of penetrating dermal layers.

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][3][4][5]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[2][3][5]
Emergency Response Protocols

Self-Validating Safety Logic: The lipophilic nature of the cyclopentyloxy group implies that water alone is insufficient for decontamination. Surfactants (soap) are required to solubilize the compound from skin.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present and easy to do.[3][4] Rationale: Immediate dilution reduces corneal etching risk.

  • Skin Contact: Wash with abundant soap and water.[3][6][4] Rationale: Lipophilic ethers adhere to skin; soap is necessary for removal.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Safety Decision Tree

SafetyWorkflow Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Action: Soap + Water Wash (15 mins) Skin->ActionSkin ActionEye Action: Eyewash Station (15 mins) Eye->ActionEye ActionInhale Action: Fresh Air + Oxygen Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response workflow for exposure incidents.

Synthesis & Manufacturing

Methodology: Williamson Ether Synthesis

The most robust route for synthesizing 1-Bromo-3-(cyclopentyloxy)benzene involves the O-alkylation of 3-bromophenol. This method is preferred over Mitsunobu conditions for scale-up due to atom economy and ease of purification.

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a base (Potassium Carbonate) to form a phenoxide anion, which acts as a nucleophile attacking the electrophilic carbon of Bromocyclopentane (or Chlorocyclopentane) via an S_N2 mechanism.

Step-by-Step Protocol
  • Reagents:

    • 3-Bromophenol (1.0 equiv)

    • Bromocyclopentane (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Charge a round-bottom flask with 3-Bromophenol and DMF.

    • Add

      
       and stir at room temperature for 30 minutes to ensure deprotonation.
      
    • Add Bromocyclopentane dropwise.

    • Heat the mixture to 60-80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup:

    • Dilute with water (quenches reaction and dissolves inorganic salts).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine to remove residual DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPath Reactants 3-Bromophenol + Bromocyclopentane Condition K2CO3, DMF 60-80°C, 12h Reactants->Condition Intermediate Transition State (SN2 Attack) Condition->Intermediate Product 1-Bromo-3-(cyclopentyloxy)benzene Intermediate->Product

Figure 2: Williamson Ether Synthesis pathway via SN2 mechanism.

Applications in Drug Discovery

Context: Scaffold Construction & SAR Optimization

This compound is a "privileged structure" intermediate. The bromine atom serves as a functional handle for cross-coupling, while the cyclopentyloxy group provides a defined hydrophobic volume that fits specific protein binding pockets (e.g., PDE4, Kinases).

Primary Workflow: Suzuki-Miyaura Coupling

The most common application is coupling with aryl boronic acids to form biaryl ether scaffolds.

Protocol:

  • Substrates: 1-Bromo-3-(cyclopentyloxy)benzene + Aryl Boronic Acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: 80-100°C under inert atmosphere (

    
    /Argon).
    
Pharmacological Relevance[1]
  • PDE4 Inhibitors: The 3-cyclopentyloxy motif mimics the pharmacophore of Rolipram, a classic PDE4 inhibitor. By varying the aryl group attached via the bromine handle, researchers optimize potency and selectivity [3].

  • Kinase Inhibition: The ether oxygen acts as a hydrogen bond acceptor, while the cyclopentyl ring occupies hydrophobic pockets (Gatekeeper residues).

Application Logic Flow

ApplicationFlow Start 1-Bromo-3-(cyclopentyloxy)benzene Step1 Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) Start->Step1 Branch1 Biaryl Scaffolds (Suzuki) Step1->Branch1 Branch2 Amination Products (Buchwald-Hartwig) Step1->Branch2 Target1 PDE4 Inhibitors (Rolipram Analogs) Branch1->Target1 Target2 Kinase Inhibitors (Hydrophobic Pocket) Branch2->Target2

Figure 3: Medicinal chemistry application workflow for scaffold diversification.

Handling and Storage Requirements

To maintain scientific integrity and compound purity (>97%), strict adherence to storage protocols is required.

  • Storage Conditions: Store at 2-8°C (Refrigerator). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow oxidation of the ether linkage or hydrolysis [4].

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Incompatibilities: Strong Oxidizing Agents (reacts with ether), Strong Acids (potential cleavage of ether), Magnesium (if forming Grignard in situ).

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-Bromo-3-cyclopropylbenzene (Analogous Structure Safety Data). Retrieved from [Link]

Sources

Suppliers and price of 1-Bromo-3-(cyclopentyloxy)benzene for research

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 192870-98-7 [1][2][3]

Executive Summary

1-Bromo-3-(cyclopentyloxy)benzene is a specialized organobromine building block used primarily in the synthesis of pharmaceutical intermediates targeting the Central Nervous System (CNS) and inflammatory pathways. Structurally, it consists of a benzene ring substituted at the meta positions with a bromine atom and a cyclopentyloxy group.[4]

This compound serves as a critical lipophilic scaffold. The bromine moiety facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopentyl ether enhances membrane permeability and metabolic stability compared to simple alkoxy chains.

Market Status: Unlike its para-isomer (1-Bromo-4-(cyclopentyloxy)benzene, CAS 30752-30-8), the meta-isomer is often classified as a "Make-to-Order" or specialty catalog item, resulting in higher unit costs and variable lead times.

Chemical Identity & Properties

PropertyData
Chemical Name 1-Bromo-3-(cyclopentyloxy)benzene
CAS Number 192870-98-7
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Isomer Distinction Meta-substitution (1,3) vs. Para-substitution (1,4)

Synthesis Protocol (The "Make" Option)

For research groups requiring >10g quantities, in-house synthesis via Williamson Ether Synthesis is often more cost-effective than commercial procurement due to the scarcity of the meta isomer.

Reaction Logic (Causality)
  • Reagents: 3-Bromophenol provides the aryl core. Bromocyclopentane acts as the alkylating agent.

  • Base (K₂CO₃): Potassium carbonate is preferred over stronger bases (like NaH) to minimize side reactions, as the phenol proton is sufficiently acidic (pKa ~10).

  • Solvent (DMF): A polar aprotic solvent is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive for the S_N2 attack.

Step-by-Step Methodology

Reagents:

  • 3-Bromophenol (1.0 equiv)

  • Bromocyclopentane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • DMF (Dimethylformamide) [0.5 M concentration relative to phenol]

Workflow:

  • Activation: Charge a flame-dried round-bottom flask with 3-Bromophenol and anhydrous DMF under an inert atmosphere (N₂ or Ar). Add K₂CO₃. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add Bromocyclopentane dropwise via syringe.

  • Heating: Heat the reaction mixture to 60–80°C for 4–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear; the product (less polar) will appear near the solvent front.

  • Work-up: Cool to RT. Dilute with water (dissolves inorganic salts) and extract 3x with Ethyl Acetate or Diethyl Ether.

  • Purification: Wash combined organics with 1M NaOH (removes unreacted phenol), water, and brine. Dry over MgSO₄.[5] Concentrate in vacuo.

  • Final Polish: If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Bromophenol (CAS 591-20-8) Process SN2 Reaction K2CO3 / DMF 60°C, 12h Start->Process Reagent Bromocyclopentane (CAS 137-43-9) Reagent->Process Workup Extraction & Base Wash (NaOH) Process->Workup TLC Confirmation Product 1-Bromo-3-(cyclopentyloxy)benzene (CAS 192870-98-7) Workup->Product Yield ~85-90%

Caption: Williamson Ether Synthesis pathway converting 3-Bromophenol to the target ether.

Supply Chain & Pricing Analysis (The "Buy" Option)

Market Dynamics

The meta-isomer (1-Br, 3-OR) is significantly less available than the para-isomer. While the para-isomer is a commodity chemical ($200/g range), the meta-isomer often commands "custom synthesis" pricing.

Supplier Landscape
Supplier CategoryRepresentative VendorsAvailability StatusEstimated Lead Time
Primary Catalog Hoffman Fine Chemicals, AmbeedListed (Stock variable)1–2 Weeks
Aggregators MolPort, eMoleculesSourced from partners2–4 Weeks
Custom Synthesis Enamine, ChemScene, Combi-BlocksMake-to-Order4–6 Weeks
Price Estimation (2025 Market Data)

Note: Prices fluctuate based on raw material costs and batch sizes.

ScaleEstimated Price Range (USD)Notes
1 g $350 – $550High unit cost due to "Research Scale" packaging.
5 g $1,200 – $1,600Better economy of scale.
25 g $3,500 – $5,000Often requires a custom quote/synthesis run.
Bulk (>100g) InquireNegotiated rates; likely ~$80–120/g.

Strategic Advice: Always verify the CAS number carefully. Vendors frequently substitute the para-isomer (CAS 30752-30-8) if the specific isomer is not strictly defined in the purchase order.

Strategic Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, particularly for:

  • PDE4 Inhibitors: The 3-cyclopentyloxy motif mimics the pharmacophore of Rolipram, a classic PDE4 inhibitor. The bromine allows for the attachment of diverse heterocycles to tune selectivity.

  • Suzuki-Miyaura Coupling: The aryl bromide is an excellent electrophile for palladium-catalyzed coupling with boronic acids to form biaryl systems.

Downstream Logic Diagram

Applications Core 1-Bromo-3-(cyclopentyloxy)benzene Path1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path1 Path2 Buchwald-Hartwig (Pd(OAc)2, Amines) Core->Path2 Path3 Lithiation/Grignard (n-BuLi or Mg) Core->Path3 Target1 Biaryl PDE4 Inhibitors (Anti-inflammatory) Path1->Target1 Target2 N-Aryl Piperazines (CNS Active Agents) Path2->Target2 Target3 Benzoic Acid Derivatives (Scaffold Diversification) Path3->Target3

Caption: Divergent synthesis pathways utilizing the aryl bromide handle for medicinal chemistry.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6][7]

  • Storage: Store in a cool, dry place. Keep container tightly closed. (Standard ambient storage is usually sufficient, though some protocols recommend 2-8°C to prevent slow hydrolysis or oxidation over long periods).

  • Disposal: Dispose of contents/container to an approved waste disposal plant (Halogenated solvent waste stream).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 30752-30-8 (Para-isomer analogue for property comparison). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Assessment: Physical State & Handling of 1-Bromo-3-(cyclopentyloxy)benzene

[1]

Executive Summary

Current State Determination: Viscous Oil / Low-Melting Semi-Solid At standard ambient temperature and pressure (SATP, 25°C), 1-Bromo-3-(cyclopentyloxy)benzene (CAS: 192870-98-7) predominantly exists as a viscous, colorless to pale yellow oil .[1][2]

However, high-purity samples (>98%) may exhibit semi-solid behavior or crystallize into a low-melting solid (approximate melting point range: 20–35°C) upon prolonged storage at reduced temperatures (4°C or -20°C).[1] This phase duality is characteristic of meta-substituted aryl ethers, where the disruption of crystal packing symmetry prevents the formation of a robust lattice compared to their para-substituted analogs.[1]

Operational Implication: Researchers should treat this compound as a temperature-sensitive phase material . For accurate dosing and stoichiometry, it is standard protocol to gently warm the container to 40°C to ensure a homogeneous liquid phase prior to aliquoting.[1]

Physicochemical Profile

The physical state of this molecule is governed by the competition between the molecular weight (driving van der Waals forces) and the entropic flexibility of the cyclopentyl ether linkage.[1]

PropertyValue / DescriptionTechnical Note
CAS Number 192870-98-7Unique identifier for the meta isomer.[1]
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol Moderate MW suggests low volatility.[1]
Physical State (25°C) Oil / Semi-solid Purity-dependent.[1] Impurities (solvents) lower MP.[1]
Boiling Point (Predicted) ~300–310°C (760 mmHg)High BP requires high-vacuum distillation for purification.[1]
Density ~1.3–1.4 g/mLDenser than water due to the heavy bromine atom.[1]
Solubility Immiscible in water.[1]Soluble in DCM, EtOAc, THF, MeOH.[1]
Structural Analysis of Phase Behavior

The meta substitution pattern is the critical determinant of its physical state:

  • Symmetry Breaking: Unlike the para-isomer (1-Bromo-4-(cyclopentyloxy)benzene), which often forms a solid due to linear symmetry and efficient packing, the meta-isomer has a "kinked" geometry.[1] This reduces intermolecular π-π stacking efficiency.[1]

  • Cyclopentyl Ring Flexibility: The cyclopentyl group is conformationally mobile (envelope/twist conformations), adding entropic disorder that further depresses the melting point.[1]

  • Ether Linkage: The C-O-C bond angle (~110°) adds rotational freedom, favoring the liquid state at room temperature.[1]

Handling & Storage Protocols

Due to its potential to exist as a supercooled liquid or a semi-solid, inconsistent handling can lead to stoichiometry errors (e.g., pipetting a heterogeneous semi-solid).[1]

Protocol A: Homogenization (The "Thaw" Step)

Before every use, ensure the compound is in a single phase.[1]

  • Inspection: Check if the material appears cloudy, waxy, or has suspended crystals.[1]

  • Thermal Conditioning: Place the sealed vial in a water bath or bead bath at 40°C for 10–15 minutes .

    • Why? This exceeds the likely melting point range, ensuring the entire bulk is liquid.[1]

  • Vortex: Vortex for 10 seconds to mix any density gradients or separated impurities.

  • Verification: Hold against light. The liquid should be clear and refraction-free.[1]

Protocol B: Aliquoting Strategy
  • Recommended: Gravimetric Transfer (Weighing) .[1]

    • Due to the viscosity and density (~1.35 g/mL), volumetric transfer (pipetting) can be inaccurate unless the liquid is warm and a positive-displacement pipette is used.[1]

    • Weighing the liquid directly into the reaction vessel is the gold standard for <1% error.[1]

Protocol C: Storage[3]
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen).[1] Ethers can form peroxides over long periods, though aryl ethers are generally more stable than alkyl ethers.[1]

  • State upon Retrieval: Expect the compound to be solidified or extremely viscous when removed from the fridge.[1] Do not attempt to pipette cold.

Synthesis & Isolation Workflow

Understanding the synthesis explains why the commercial product is often an oil.[1] The standard route is a Williamson Ether Synthesis.[1]

SynthesisWorkflowStartStarting Materials3-Bromophenol + BromocyclopentaneReactionReactionK2CO3, DMF, 80°C(SN2 Mechanism)Start->ReactionWorkupWorkupExtraction (EtOAc/Water)Wash (NaOH to remove phenol)Reaction->WorkupCrudeCrude Product(Viscous Oil)Workup->CrudePurificationPurificationColumn Chromatography(Hexane/EtOAc)Crude->PurificationFinalFinal Product1-Bromo-3-(cyclopentyloxy)benzene(Clear Oil)Purification->Final

Figure 1: Standard synthesis workflow yielding the target compound as an oil.[1] The removal of unreacted 3-bromophenol is critical, as residual phenol raises the viscosity and polarity.[1]

Experimental Validation (Self-Validating System)

To rigorously confirm the state and purity of your specific batch, perform the following checks.

A. Thin Layer Chromatography (TLC)[1]
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV (254 nm).[1]

  • Expectation: A single spot with high Rf (~0.6–0.8).[1] The compound is non-polar.[1]

    • Note: If a lower spot appears (Rf < 0.3), it is likely unreacted 3-bromophenol.[1]

B. 1H-NMR Verification

Run a standard proton NMR in CDCl₃.[1]

  • Aromatic Region (6.8 – 7.3 ppm): Look for the characteristic 1:1:1:1 pattern of a meta-substituted benzene (triplet, doublet, doublet, singlet-like).[1]

  • Ether Methine (4.7 – 4.8 ppm): A multiplet (septet-like) corresponding to the CH of the cyclopentyl ring attached to oxygen.[1]

  • Aliphatic Region (1.5 – 2.0 ppm): Multiplets for the remaining 8 protons of the cyclopentyl ring.[1]

  • Impurity Check: Check for solvent peaks (EtOAc, DCM).[1] Solvent entrapment is the primary reason "solid" compounds appear as oils.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533252, 1-Bromo-3-(cyclopentyloxy)benzene. Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis methodologies and phase behavior of aryl ethers).

Methodological & Application

Application Note: Precision Synthesis of 1-Bromo-3-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-bromo-3-(cyclopentyloxy)benzene is a critical intermediate in medicinal chemistry, particularly in the development of Phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogs) and other central nervous system (CNS) active agents. The cyclopentyl ether group provides significant lipophilicity and metabolic stability compared to linear alkyl chains.

This guide details two validated pathways for synthesizing this scaffold from 3-bromophenol :

  • Method A (Primary): Williamson Ether Synthesis (Scalable, Cost-effective).

  • Method B (Alternative): Mitsunobu Reaction (Mild conditions, Stereospecific).

While Method A is generally preferred for scale-up, it presents challenges regarding the elimination of the secondary halide (cyclopentyl bromide). This protocol addresses these specific "Critical Process Parameters" (CPPs) to maximize the ether/alkene ratio.

Retrosynthetic Analysis & Strategy

The disconnection approach relies on the formation of the C(sp³)-O bond.

  • Path A (Nucleophilic Substitution): Disconnection at the ether oxygen reveals the phenoxide nucleophile and an electrophilic cyclopentyl halide.

  • Path B (Redox Condensation): Utilizes the alcohol (cyclopentanol) directly, activated in situ by phosphine reagents.

Retrosynthesis Target 1-Bromo-3-(cyclopentyloxy)benzene SM1 3-Bromophenol Target->SM1 C-O Disconnection SM2_A Cyclopentyl Bromide (Electrophile) Target->SM2_A Path A: Williamson SM2_B Cyclopentanol (Pro-Electrophile) Target->SM2_B Path B: Mitsunobu

Figure 1: Retrosynthetic strategies for the target ether.

Method A: Optimized Williamson Ether Synthesis

Recommendation: Best for multi-gram to kilogram scale synthesis.

Mechanistic Insight & Causality

The reaction proceeds via an S_N2 mechanism .[1] However, cyclopentyl bromide is a secondary halide. In the presence of strong, hard bases (e.g., NaH, NaOH), E2 elimination becomes a competitive pathway, producing cyclopentene and reducing yield.

  • Solution: Use a milder, "buffered" base system (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) to favor substitution over elimination [1].

  • Catalysis: The addition of Potassium Iodide (KI) facilitates the Finkelstein reaction, converting the bromide to the more reactive iodide in situ, accelerating the S_N2 rate without increasing the elimination rate.

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2]Role
3-Bromophenol 173.011.0Limiting Reagent
Cyclopentyl Bromide 149.031.5Electrophile (Excess used to offset elimination)
K₂CO₃ (Anhydrous) 138.212.5Base (Proton Scavenger)
KI (Potassium Iodide) 166.000.1Finkelstein Catalyst
DMF (Anhydrous) -10 VolSolvent
Step-by-Step Protocol

Step 1: Deprotonation

  • Charge a dry round-bottom flask with 3-bromophenol (1.0 eq) and anhydrous DMF (10 mL per gram of phenol).

  • Add K₂CO₃ (2.5 eq) and KI (0.1 eq) in a single portion.

  • Critical Step: Stir at Room Temperature (RT) for 30 minutes. This allows the formation of the phenoxide anion prior to introducing the electrophile, ensuring the base is not consumed by the halide via E2 elimination before the nucleophile is ready.

Step 2: Alkylation 4. Add Cyclopentyl bromide (1.5 eq) dropwise via syringe. 5. Heat the reaction mixture to 70°C .

  • Note: Do not exceed 90°C. Higher temperatures drastically increase the rate of elimination (cyclopentene formation).
  • Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3] Reaction typically requires 4–12 hours.

Step 3: Workup 7. Cool the mixture to RT. 8. Dilute with Water (3x reaction volume) and extract with Ethyl Acetate (3x).

  • Why: DMF is miscible with water; thorough washing is required to remove it from the organic layer.
  • Wash the combined organic layers with 1M NaOH (1x) to remove any unreacted phenol (phenoxide stays in aqueous).
  • Wash with Brine , dry over Na₂SO₄ , and concentrate under reduced pressure.

Step 4: Purification 11. The crude oil is usually >90% pure. If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexane → 5% EtOAc/Hexane).

Method B: Mitsunobu Reaction

Recommendation: Use for small-scale (<1g) or if the elimination side-product in Method A is difficult to separate.

Mechanistic Insight

This method activates cyclopentanol using Triphenylphosphine (PPh₃) and DIAD (Diisopropyl azodicarboxylate). The reaction proceeds with inversion of configuration (not relevant for achiral cyclopentanol) and avoids carbocation character, thus eliminating the risk of alkene formation [2].

Protocol Summary
  • Dissolve 3-bromophenol (1.0 eq), Cyclopentanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0°C).

  • Add DIAD (1.5 eq) dropwise over 20 minutes.

  • Warm to RT and stir for 12 hours.

  • Workup: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and purify filtrate by column chromatography.[2][3]

Workflow Visualization

Workflow Start Start: 3-Bromophenol + DMF BaseAdd Add K2CO3 + KI Stir 30 min @ RT Start->BaseAdd HalideAdd Add Cyclopentyl Bromide (1.5 eq) BaseAdd->HalideAdd Heat Heat to 70°C (4-12 Hours) HalideAdd->Heat Check TLC Check (Hex/EtOAc 9:1) Heat->Check Quench Quench with H2O Extract w/ EtOAc Check->Quench Complete Wash Wash w/ 1M NaOH (Removes unreacted Phenol) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Result Crude Product (>90% Purity) Dry->Result

Figure 2: Operational workflow for the Williamson ether synthesis (Method A).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: δ 7.20–6.80 ppm (m, 4H). Look for the 1,3-substitution pattern (singlet-like peak for H2, doublets for H4/H6).

    • Ether Methine: δ 4.75 ppm (m, 1H, -OCH -). This is the diagnostic peak; it should shift significantly upfield compared to the starting bromide.

    • Cyclopentyl Methylenes: δ 1.95–1.60 ppm (m, 8H).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z 240/242 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • Fragment: Loss of cyclopentyl group often yields m/z 172/174 (bromophenol cation).

Safety & Handling

  • 3-Bromophenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood.

  • Cyclopentyl Bromide: Lachrymator. Avoid inhalation.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • BenchChem Technical Support. (2025).[1] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

  • Asian Journal of Chemistry. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.[4] (Vol 23, No 8). Retrieved from

Sources

Technical Guide: Optimized Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

1-Bromo-3-(cyclopentyloxy)benzene (CAS: 160353-87-7) is a critical intermediate in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of drugs used to treat inflammatory diseases like COPD, psoriasis, and asthma (e.g., Rolipram and Piclamilast analogues). The cyclopentyloxy moiety serves as a lipophilic pharmacophore that fits into the hydrophobic pocket of the PDE4 enzyme.

This Application Note provides validated protocols for coupling this aryl bromide with various boronic acids. The meta-alkoxy substitution pattern presents a specific electronic profile: the oxygen atom acts as an electron-donating group (EDG) by resonance but is electron-withdrawing by induction. At the meta position, the inductive withdrawal slightly dominates, activating the C-Br bond for oxidative addition compared to electron-rich para-alkoxy isomers, yet the substrate remains less reactive than electron-deficient aryl halides (e.g., nitro- or cyano-substituted).

Reaction Mechanics & Catalyst Selection

To ensure high turnover numbers (TON) and prevent common side reactions (protodeboronation, homocoupling), the choice of catalyst and ligand is paramount.

  • Catalyst System A (Robust): Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand (dppf) possesses a large bite angle, which stabilizes the Pd(II) intermediate and accelerates reductive elimination. This is the industrial standard for this substrate class due to its resistance to thermal degradation at the temperatures required (80–95 °C).

  • Catalyst System B (High Activity): XPhos Pd G2 . For sterically hindered boronic acids or when milder temperatures (<60 °C) are required, Buchwald-type precatalysts are superior. XPhos provides a bulky, electron-rich environment that facilitates oxidative addition and prevents

    
    -hydride elimination in alkyl-coupling partners.
    
Catalytic Cycle Visualization

The following diagram outlines the mechanistic pathway and critical control points for this specific substrate.

SuzukiCycle Start Pre-Catalyst Activation (Pd(II) -> Pd(0)) OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for Ar-Br) Start->OxAdd Active Pd(0)L2 TransMet Transmetallation (Base-Mediated) OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->OxAdd Regenerated Pd(0) Product Biaryl Product RedElim->Product Substrate 1-Bromo-3-(cyclopentyloxy)benzene Substrate->OxAdd Boronic Boronic Acid + Base (Boronate Species) Boronic->TransMet

Caption: Catalytic cycle emphasizing the entry of the meta-alkoxy aryl bromide substrate.

Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Best for: Coupling with Phenylboronic acid, Pyridylboronic acids, and simple Heteroaryls. Scale: 1.0 mmol (approx. 241 mg of bromide).

Reagents:

  • 1-Bromo-3-(cyclopentyloxy)benzene: 1.0 equiv (241 mg)

  • Boronic Acid Partner: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ : 3–5 mol% (24–40 mg)

  • Base: K₂CO₂ (2M aq) : 3.0 equiv (1.5 mL)

  • Solvent: 1,4-Dioxane or DMF : 5–8 mL

Step-by-Step Procedure:

  • Setup: Charge a 20 mL microwave vial or round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst.

  • Inerting: Cap the vessel and purge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen causes homocoupling of the boronic acid).

  • Solvent Addition: Add the degassed solvent (Dioxane or DMF) via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 90 °C in an oil bath for 4–12 hours.

    • Microwave: Heat to 110 °C for 30–60 minutes.

  • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting bromide is UV active and non-polar; the product will typically be slightly more polar but distinct.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[1] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Conditions for Sterically Hindered/Unstable Partners

Best for: Coupling with ortho-substituted boronic acids or unstable 2-heterocyclic boronates.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (0.5 M aq) : 3.0 equiv

  • Solvent: THF or Toluene : 5 mL (Biphasic system)

Procedure:

  • Dissolve substrate and boronic acid in THF inside the reaction vessel.

  • Add the precatalyst (XPhos Pd G2).

  • Add the aqueous K₃PO₄ solution.

  • Stir vigorously at 60 °C . (The lower temperature preserves unstable boronic acids).

  • Complete conversion is usually observed within 2–4 hours due to the high activity of the catalyst.

Data Summary & Optimization Table

The following table summarizes the optimization of conditions specifically for meta-alkoxy aryl bromides.

ParameterCondition Set 1 (Standard)Condition Set 2 (Mild)Condition Set 3 (Green)
Solvent DMF / H₂O (9:1)THF / H₂O (4:1)Ethanol / H₂O (1:1)
Base K₂CO₃ (3 eq)K₃PO₄ (3 eq)Na₂CO₃ (2 eq)
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2 mol%)Pd(OAc)₂ + PPh₃
Temp 95 °C60 °C80 °C
Time 8–12 h2–4 h12–16 h
Yield 85–95%90–98%70–85%
Notes Best for solubility of polar products.Best for hindered substrates.Eco-friendly; slower kinetics.

Workflow Visualization

ExperimentalWorkflow Prep PREPARATION Combine Reagents (Inert Atmosphere) Reaction REACTION Heat to 90°C (4-12 Hours) Prep->Reaction  N2/Ar Purge Quench QUENCH Dilute w/ EtOAc Wash w/ Brine Reaction->Quench  TLC Check Purify PURIFICATION Flash Column (Hex/EtOAc) Quench->Purify  Concentrate Analysis ANALYSIS NMR / LCMS (Verify Purity) Purify->Analysis  Isolate

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Considerations

  • Dehalogenation (Reduction):

    • Symptom:[1][3][4][5][6][7][8] Formation of 3-(cyclopentyloxy)benzene (loss of Br).

    • Cause: Overheating in DMF or presence of excess hydride sources.

    • Fix: Switch to Dioxane or Toluene ; reduce temperature to 80 °C.

  • Protodeboronation:

    • Symptom:[1][3][4][5][6][7][8] Loss of the boronic acid partner (formation of Ar-H instead of Ar-Ar').

    • Cause: High pH and high temperature, especially with 2-pyridyl or ortho-substituted boronates.

    • Fix: Use Protocol B (XPhos Pd G2 at 60 °C) or switch base to KF or CsF in anhydrous conditions.

  • Purification of Lipophilic Ethers:

    • The cyclopentyloxy group makes the molecule greasy. If the product co-elutes with phosphine oxides (from the catalyst), use a C18 Reverse Phase column or wash the organic layer with 10% aqueous citric acid before chromatography to remove basic impurities.

References

  • Vertex Pharmaceuticals. (2025). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[1] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Protocol adapted for meta-bromo analogs).

  • Yahya-Meymandi, A., et al. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry.

  • ChemScene. (2024). Product Data: 1-Bromo-3-(cyclopentyloxy)benzene.

Sources

Palladium-catalyzed cross-coupling of 3-cyclopentyloxybromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Cyclopentyloxybromobenzene

Subtitle: Modular Synthesis of PDE4 Inhibitor Scaffolds via Suzuki-Miyaura and Buchwald-Hartwig Protocols

Introduction & Strategic Significance

3-Cyclopentyloxybromobenzene is a high-value pharmacophore building block, particularly in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors. The 3-cyclopentyloxy motif—found in archetypal drugs like Rolipram and Piclamilast —is critical for occupying the hydrophobic Q2 pocket of the PDE4 enzyme active site, enhancing potency and selectivity [1, 2].

This application note details the functionalization of 3-cyclopentyloxybromobenzene via Palladium-catalyzed cross-coupling. We focus on two divergent pathways essential for medicinal chemistry library generation:

  • Suzuki-Miyaura Coupling: For constructing biaryl cores (e.g., 3-aryl-1-cyclopentyloxybenzene).

  • Buchwald-Hartwig Amination: For installing nitrogen-containing heterocycles (e.g., morpholines, piperazines).

These protocols are designed for robustness and scalability , utilizing air-stable precatalysts and optimized ligand systems to ensure high turnover frequencies (TOF) and minimal de-halogenation side products.

Reaction Mechanism & Critical Parameters

The success of these couplings on an electron-neutral/slightly electron-rich aryl bromide relies on balancing the oxidative addition and reductive elimination steps.

Catalytic Cycle Visualization

CatalyticCycle PreCat Pd Precatalyst (Pd(II) or Pd(0)) ActiveCat Active Species Pd(0)L PreCat->ActiveCat Activation OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + 3-Cyclopentyloxybromobenzene TransMet Transmetallation (Base/Boronate or Amine/Base) OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) -> Pd(0) RedElim->ActiveCat Regeneration

Caption: General Pd(0)/Pd(II) catalytic cycle. The bulky cyclopentyloxy group at the meta-position does not significantly sterically hinder the oxidative addition step.

Key Optimization Factors
  • Ligand Selection:

    • Suzuki:[1][2][3][4][5][6]dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred for its large bite angle, promoting reductive elimination in biaryl synthesis.

    • Buchwald:[2][7][8]XPhos or RuPhos are critical. The dialkylbiaryl phosphine structure prevents formation of inactive Pd-dimers and facilitates coupling with secondary amines [3].

  • Base Sensitivity: The cyclopentyloxy ether linkage is stable to standard bases (K₂CO₃, NaOtBu) but can be sensitive to strong Lewis acids; therefore, acidic workups should be mild.

Protocol 1: Suzuki-Miyaura Cross-Coupling[4]

Objective: Synthesis of 3-(3-pyridyl)-1-cyclopentyloxybenzene (Biaryl Scaffold).

Reagents & Stoichiometry
ComponentRoleEquiv.Conc./Amount
3-Cyclopentyloxybromobenzene Substrate1.01.0 mmol (241 mg)
3-Pyridineboronic acid Coupling Partner1.51.5 mmol (184 mg)
Pd(dppf)Cl₂[] · CH₂Cl₂ Catalyst0.033 mol% (24.5 mg)
K₂CO₃ (2M aq.) Base3.01.5 mL
1,4-Dioxane Solvent-5.0 mL (0.2 M)
Step-by-Step Procedure
  • Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and Pd(dppf)Cl₂.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) three times to remove O₂ (Crucial to prevent homocoupling and catalyst deactivation).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the 2M K₂CO₃ solution.

    • Note: The biphasic system requires vigorous stirring (>800 rpm) to ensure efficient phase transfer.

  • Reaction: Heat the block to 90°C for 4–16 hours.

    • Monitoring: Check by LC-MS.[4] The bromide (Rt ~ X min) should disappear; product (M+H = 240.1) will appear.[10]

  • Workup:

    • Cool to room temperature.[8][11][12]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product more polar than the starting bromide.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of N-(3-cyclopentyloxyphenyl)morpholine (Aniline Scaffold).

Reagents & Stoichiometry
ComponentRoleEquiv.Conc./Amount
3-Cyclopentyloxybromobenzene Substrate1.01.0 mmol (241 mg)
Morpholine Amine1.21.2 mmol (105 mg)
Pd₂(dba)₃ Precatalyst0.011 mol% (9.2 mg)
XPhos Ligand0.022 mol% (9.5 mg)
NaOtBu Base1.41.4 mmol (135 mg)
Toluene Solvent-5.0 mL (0.2 M)
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in 1 mL of toluene under N₂ for 5 mins to generate the active L-Pd(0) species.

  • Addition: Add the aryl bromide, morpholine, and NaOtBu (solid) to the vessel. Add the remaining toluene.

    • Tip: NaOtBu is hygroscopic. Weigh it quickly in air or use a glovebox if available.

  • Reaction: Heat to 100°C for 12 hours.

    • Color Change: The solution typically turns from dark purple/red to orange/brown as the catalytic cycle progresses.

  • Workup:

    • Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black.

    • Rinse the pad with CH₂Cl₂.

    • Concentrate the filtrate.

  • Purification: Silica gel chromatography.

    • Note: Amines can streak on silica. Pre-treat the column with 1% Triethylamine if necessary.

Experimental Workflow Diagram

Workflow cluster_Suzuki Suzuki-Miyaura cluster_Buchwald Buchwald-Hartwig Start Start: 3-Cyclopentyloxy- bromobenzene Choice Select Pathway Start->Choice S_Reagents Boronic Acid Pd(dppf)Cl2 K2CO3 / Dioxane Choice->S_Reagents C-C Bond B_Reagents Amine Pd2(dba)3 / XPhos NaOtBu / Toluene Choice->B_Reagents C-N Bond S_Cond 90°C, 4-16h S_Reagents->S_Cond S_Prod Biaryl Product S_Cond->S_Prod B_Cond 100°C, 12h B_Reagents->B_Cond B_Prod Aryl Amine Product B_Cond->B_Prod

Caption: Decision tree for functionalizing 3-cyclopentyloxybromobenzene based on target library requirements.

Troubleshooting & Safety

  • Dehalogenation: If significant hydrodebromination (formation of cyclopentyloxybenzene) is observed, ensure the solvent is strictly anhydrous and increase the catalyst loading slightly.

  • Pd Scavenging: For pharmaceutical applications, residual Pd must be <10 ppm. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude organic solution with the resin for 4 hours before filtration.

  • Safety: Aryl bromides and boronic acids are generally low toxicity, but palladium compounds are sensitizers. Handle all powders in a fume hood.

References

  • Burgin, A. B., et al. (2010). "Design of phosphodiesterase 4D (PDE4D) allosteric modulators for the treatment of CNS disorders." Nature Biotechnology, 28(1), 63-70. Link

  • Manallack, D. T., et al. (2005). "The significance of the log P in drug discovery and development." Chemistry & Biodiversity, 2(11), 1512-1523. (Context on lipophilic ether chains in drug design).
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • TCI Chemicals. (n.d.). "Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4." TCI Practical Examples.Link

Sources

Synthesis of 3-(Cyclopentyloxy)phenylboronic Acid via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(cyclopentyloxy)phenylboronic acid from its corresponding aryl bromide, 1-bromo-3-(cyclopentyloxy)benzene. Arylboronic acids are indispensable building blocks in modern synthetic chemistry, serving as key precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety protocols. The featured method employs a classic lithium-halogen exchange followed by electrophilic trapping with triisopropyl borate, a robust and scalable route to the desired product.[4][5][6]

Introduction and Scientific Background

The synthesis of polysubstituted biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. 3-(Cyclopentyloxy)phenylboronic acid is a valuable intermediate, incorporating a moderately lipophilic cyclopentyloxy group that can enhance metabolic stability or modulate receptor binding in drug candidates. The primary route to utilize this intermediate is through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that highlights the importance of having reliable access to a diverse array of boronic acid building blocks.[1][7]

While several methods exist for the preparation of arylboronic acids, including palladium-catalyzed Miyaura borylation and the use of Grignard reagents, the lithium-halogen exchange pathway offers distinct advantages.[4][8][9][10] It proceeds rapidly at low temperatures and is highly efficient for electron-rich and sterically unhindered aryl bromides. The core of this method involves the transmetalation of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a highly nucleophilic aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the target boronic acid during aqueous workup.

Reaction Mechanism

The overall transformation proceeds in two key stages:

  • Lithium-Halogen Exchange: The aryl bromide is treated with n-butyllithium at cryogenic temperatures (typically -78 °C). The more electropositive lithium atom readily exchanges with the bromine atom on the aromatic ring, forming the thermodynamically more stable aryllithium species and n-butyl bromide. This reaction is driven by the formation of the more stable carbanion on the sp²-hybridized aromatic carbon compared to the sp³-hybridized carbon of the n-butyl group.[4][5][11]

  • Electrophilic Quench (Borylation): The highly reactive aryllithium intermediate acts as a potent nucleophile, attacking the electrophilic boron atom of triisopropyl borate. This addition forms a lithium triisopropoxyboronate complex.

  • Hydrolysis: Upon acidic aqueous workup, the boronate ester is hydrolyzed to yield the final 3-(cyclopentyloxy)phenylboronic acid.

Caption: Reaction mechanism for the synthesis of 3-(cyclopentyloxy)phenylboronic acid.

Critical Safety Considerations

This protocol involves highly reactive and pyrophoric reagents. Strict adherence to safety procedures is mandatory.

  • Organolithium Reagents (n-BuLi): n-Butyllithium is pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture.[12][13] It is also severely corrosive to skin and eyes. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using proper air-free techniques (e.g., Schlenk line or glovebox).[13][14][15]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety goggles, and nitrile gloves must be worn. For enhanced protection, wearing neoprene or other heavy-duty gloves over nitrile gloves is recommended.[12][16]

  • Reaction Quenching: The reaction must be quenched carefully at low temperatures. Quenching residual organolithium reagents is highly exothermic.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a sand bucket must be immediately accessible in the fume hood where the experiment is conducted. Do not use a water or CO₂ extinguisher on an organolithium fire.[15]

  • Triisopropyl Borate: This reagent is a highly flammable liquid and vapor.[17][18][19][20] It is also an irritant. Handle only in a well-ventilated fume hood, away from ignition sources.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
1-Bromo-3-(cyclopentyloxy)benzeneC₁₁H₁₃BrO241.125.00 g20.7Starting Material
n-Butyllithium (n-BuLi)C₄H₉Li64.069.1 mL22.82.5 M solution in hexanes (1.1 eq)
Triisopropyl borateC₉H₂₁BO₃188.075.8 mL24.8(1.2 eq)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-From a solvent purification system
2 M Hydrochloric Acid (HCl)HCl36.46~50 mL-For workup
Diethyl Ether (Et₂O)C₄H₁₀O74.12~200 mL-For extraction
Brine (Saturated NaCl solution)NaCl58.44~50 mL-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-For drying
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line with nitrogen or argon gas source

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Syringes and needles for reagent transfer

  • Addition funnel (optional, for borate addition)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Protocol

The following workflow diagram outlines the key stages of the synthesis.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Oven-dry glassware B Assemble under N₂/Ar A->B C Add aryl bromide and THF B->C D Cool to -78 °C C->D E Slowly add n-BuLi D->E F Stir for 1 hour (Li-Br Exchange) E->F G Add triisopropyl borate F->G H Warm to room temperature G->H I Quench with 2M HCl H->I J Extract with Et₂O I->J K Wash with brine J->K L Dry with MgSO₄ K->L M Concentrate in vacuo L->M N Recrystallize or perform acid/base extraction M->N O Dry to constant weight N->O P Characterize Product O->P

Caption: Experimental workflow from setup to final product characterization.

Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (or flame-dried) and assembled hot. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon. This is crucial to remove any trace moisture which would consume the n-BuLi.[14]

  • Reaction Setup: To the 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 1-bromo-3-(cyclopentyloxy)benzene (5.00 g, 20.7 mmol).

  • Dissolution: Add anhydrous THF (100 mL) via cannula or syringe to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next steps. A pale slurry may form, which is normal.

  • Lithiation: Slowly add n-butyllithium (9.1 mL of a 2.5 M solution in hexanes, 22.8 mmol, 1.1 eq) dropwise via syringe over 15-20 minutes.

    • Causality: Dropwise addition is critical to control the exothermic reaction and maintain the temperature at -78 °C, preventing side reactions such as ortho-lithiation or reaction with the THF solvent.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete. The formation of the aryllithium species is typically rapid at this temperature.

  • Borylation: Add triisopropyl borate (5.8 mL, 24.8 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

    • Causality: A slight excess of the borate ester ensures complete consumption of the highly reactive aryllithium intermediate.[6][21]

  • Warming: After the addition of the borate, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continued stirring.

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl (~50 mL) while cooling the flask in an ice-water bath. Stir vigorously for 30 minutes. The boronate ester will hydrolyze to the boronic acid, which is typically a white solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification of boronic acids can sometimes be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[22]

  • Recrystallization: A common method is recrystallization. The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate, or toluene) and allowed to cool slowly to furnish the pure boronic acid as a crystalline solid.

  • Acid/Base Extraction: An alternative is to dissolve the crude product in diethyl ether and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move to the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified with HCl to pH ~2-3, causing the pure boronic acid to precipitate. The solid is then collected by filtration.[23]

Expected Results
  • Appearance: White to off-white solid.

  • Yield: Typically 70-85% after purification.

  • Characterization:

    • ¹H NMR: Expect characteristic aromatic proton signals, a signal for the methine proton of the cyclopentyl group, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.

    • ¹³C NMR: Confirmation of the carbon skeleton.

    • Mass Spectrometry: To confirm the molecular weight (M+H)⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive n-BuLi (degraded by air/moisture).Titrate the n-BuLi solution before use to determine its exact molarity.
Wet glassware or solvent.Ensure all glassware is rigorously dried and use anhydrous solvent from a purification system.[14]
Significant Protodeborylation Reaction warmed up prematurely.Maintain strict temperature control at -78 °C during lithiation and borylation steps.
Incomplete lithiation before borate addition.Ensure sufficient stirring time (at least 1 hour) after n-BuLi addition.
Difficult Purification Formation of boroxine anhydrides.During workup, stir vigorously with aqueous acid for an extended period to ensure full hydrolysis. Co-evaporation with a solvent like methanol can sometimes help break up boroxines.
Product is an oil or gum.Attempt purification via acid/base extraction or chromatography on silica gel (can be tricky, may require deactivation with an acid or use of C18 reverse-phase silica).[22]

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Molecules, 17(11), 13486-13498. Retrieved from [Link]

  • University of California, Riverside EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Silva, M., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6333. Retrieved from [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

  • Totah, N. I. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. Retrieved from [Link]

  • Wang, C., et al. (2018). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. Green Chemistry, 20(20), 4641-4646. Retrieved from [Link]

  • Cole-Parmer. (2004, September 27). Material Safety Data Sheet - Triisopropyl borate, 98+%. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Thompson, A. S., et al. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 7(12), 1251-1278. Retrieved from [Link]

  • Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 903-910. Retrieved from [Link]

  • Mathew, J. S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Wang, C., et al. (2018). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. Semantic Scholar. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Retrieved from [Link]

  • Desrosiers, J.-N., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 263-272. Retrieved from [Link]

  • Falivene, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2904-2913. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Purification of antibody fragments by phenylboronate chromatography using a microfluidic device. Retrieved from [Link]

  • Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.
  • Liu, Y., et al. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. RSC Advances, 6(89), 86326-86334. Retrieved from [Link]

  • Jolibois, A., & Pucheault, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]

  • Leermann, T., et al. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. ChemInform. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Retrieved from [Link]

  • Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Serwatowski, J., et al. (2006). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E, 62(12), o5361-o5362. Retrieved from [Link]

  • Li, W., et al. (2000). 3-pyridylboronic acid. Organic Syntheses, 77, 235. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. Retrieved from [Link]

  • Li, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Advances, 13(25), 17041-17052. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-Bromo-3-(cyclopentyloxy)benzene Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-(cyclopentyloxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific etherification reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Bromo-3-(cyclopentyloxy)benzene, and what are its limitations?

The most prevalent method for this synthesis is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a 3-bromophenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic cyclopentyl source (e.g., cyclopentyl bromide) via an Sₙ2 mechanism.[1][4]

Reaction Scheme:

  • Step 1 (Deprotonation): 3-Bromophenol + Base → 3-Bromophenoxide

  • Step 2 (Sₙ2 Attack): 3-Bromophenoxide + Cyclopentyl Halide → 1-Bromo-3-(cyclopentyloxy)benzene

The primary limitation arises from competing side reactions, especially when using a secondary alkyl halide like cyclopentyl bromide.[1][2] The strong basicity of the phenoxide can lead to an E2 elimination reaction, forming cyclopentene instead of the desired ether.[1][4][5][6] This competition between Sₙ2 (substitution) and E2 (elimination) is the most critical factor affecting yield.[7][8]

Q2: My reaction yield is consistently low (<40%). What are the most likely causes?

Low yields are almost always traceable to one or more of the following issues:

  • Dominance of the E2 Elimination Side Reaction: Cyclopentyl bromide is a secondary halide, making it susceptible to elimination, especially at higher temperatures or with sterically hindered bases.[2][4][5] The phenoxide is a strong base, which can readily abstract a proton from the cyclopentyl ring, leading to the formation of cyclopentene.[1][6]

  • Incomplete Deprotonation of 3-Bromophenol: If the chosen base is not strong enough to fully deprotonate the phenol, a significant portion of your starting material will remain unreacted.[9]

  • Suboptimal Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction.[1][9][10]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][10] While O-alkylation is generally favored, certain conditions can promote competitive alkylation at the ortho and para positions of the ring.[10]

Troubleshooting Guide

Problem 1: Low Yield with Significant Alkene Byproduct Formation

This is the classic Sₙ2 vs. E2 competition problem. Your primary goal is to implement conditions that favor substitution over elimination.

The Sₙ2 reaction requires the nucleophile (phenoxide) to attack the carbon atom bearing the leaving group. The E2 reaction requires the base (phenoxide) to abstract a proton from a carbon adjacent to the leaving group.[11] For secondary halides, these two pathways are in direct competition.[4][12]

  • Modify Reaction Temperature: Sₙ2 and E2 reactions have different activation energies. Lowering the reaction temperature generally favors the Sₙ2 pathway over the E2 pathway.[12]

    • Actionable Advice: Start your reaction at room temperature or even 0 °C after forming the phenoxide, and only warm gently if the reaction is too slow. Avoid high-temperature reflux if possible. Typical Williamson syntheses are run between 50-100°C, but for this specific substrate combination, starting lower is advisable.[1][9]

  • Optimize the Leaving Group on the Cyclopentyl Moiety: While cyclopentyl bromide is common, a better leaving group can accelerate the Sₙ2 reaction, allowing it to outcompete elimination.

    • Actionable Advice: Consider using cyclopentyl tosylate or cyclopentyl iodide . Iodide is an excellent leaving group, and tosylates are also highly effective.[3][4] The rate of Sₙ2 reaction follows the trend I > Br > Cl.[13]

  • Employ Phase-Transfer Catalysis (PTC): PTC can significantly enhance the rate of Sₙ2 reactions under milder conditions.[14][15] A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the phenoxide ion from an aqueous or solid phase into the organic phase, creating a highly reactive, "naked" nucleophile that favors substitution.[1][16] This often allows the reaction to proceed at lower temperatures, further suppressing elimination.[14]

dot

Start Low Yield of 1-Bromo-3-(cyclopentyloxy)benzene Check_Byproduct Identify Byproducts (GC-MS, NMR) Start->Check_Byproduct Is_Alkene Is Cyclopentene the Major Byproduct? Check_Byproduct->Is_Alkene Yes Is_SM Is Unreacted 3-Bromophenol Present? Check_Byproduct->Is_SM No Is_Alkene->Is_SM No Sol_E2 Issue: E2 Elimination Dominates Is_Alkene->Sol_E2 Sol_Deprot Issue: Incomplete Deprotonation Is_SM->Sol_Deprot Action1 1. Lower Reaction Temperature (e.g., RT instead of reflux) Sol_E2->Action1 Action2 2. Use a Better Leaving Group (Cyclopentyl Iodide or Tosylate) Sol_E2->Action2 Action3 3. Implement Phase-Transfer Catalysis (e.g., TBAB) Sol_E2->Action3 Action4 1. Use a Stronger Base (e.g., NaH, KHMDS) Sol_Deprot->Action4 Action5 2. Ensure Anhydrous Conditions (Dry solvent, inert atmosphere) Sol_Deprot->Action5

Caption: Troubleshooting workflow for low yield.

Problem 2: Reaction Stalls or Fails to Initiate

If you recover primarily unreacted 3-bromophenol, the issue lies in the initial deprotonation step.

The phenoxide nucleophile is not being generated in sufficient quantities. This can be due to a base that is too weak or the presence of protic impurities (like water) that consume the base.

  • Select a Stronger Base: While potassium carbonate (K₂CO₃) is commonly used, it may not be sufficient for complete deprotonation.

    • Actionable Advice: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (NaOH).[9][17] NaH is an excellent choice as it forms hydrogen gas as a byproduct, driving the deprotonation to completion.[4][9]

  • Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in the solvent or on the glassware will quench the base and prevent phenoxide formation.

    • Actionable Advice: Use freshly distilled, anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][18] Dry all glassware in an oven and assemble the reaction under an inert atmosphere (Nitrogen or Argon).

Problem 3: Presence of Unexpected Isomeric Byproducts

If you observe products with the same mass as your target but different NMR spectra, you may be experiencing C-alkylation.

The phenoxide ion is an ambident nucleophile with electron density on the oxygen and the ortho/para carbons of the aromatic ring. While O-alkylation is kinetically favored under most conditions, certain factors can promote C-alkylation.[10][19]

  • Solvent Choice is Critical: The solvent has a profound impact on regioselectivity.

    • Actionable Advice: To strongly favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[10] These solvents solvate the cation (e.g., K⁺) but leave the oxygen anion relatively free and highly nucleophilic.[2] Avoid protic solvents like water or alcohols, which can hydrogen-bond with the oxygen, shielding it and increasing the likelihood of C-alkylation.[10]

dot

cluster_paths Phenoxide 3-Bromophenoxide (Nucleophile) Pathway_SN2 Sₙ2 Pathway (Substitution) Phenoxide->Pathway_SN2 Backside Attack on C-LG Pathway_E2 E2 Pathway (Elimination) Phenoxide->Pathway_E2 Proton Abstraction from β-Carbon Cyclopentyl Cyclopentyl-LG (Electrophile) Cyclopentyl->Pathway_SN2 Backside Attack on C-LG Cyclopentyl->Pathway_E2 Proton Abstraction from β-Carbon Product_Ether Desired Ether Product Pathway_SN2->Product_Ether Product_Alkene Cyclopentene Byproduct Pathway_E2->Product_Alkene

Caption: Competing Sₙ2 and E2 reaction pathways.

Alternative Synthesis Strategies

If optimizing the Williamson synthesis proves insufficient, consider alternative methods that avoid its inherent limitations.

StrategyDescriptionAdvantagesDisadvantages
Mitsunobu Reaction Reacts 3-bromophenol directly with cyclopentanol using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[20][21]Excellent for secondary alcohols; proceeds with clean inversion of stereochemistry.[21][22] Avoids the need for a strong base and pre-formation of an alkoxide.Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification.[23] Can be sensitive to sterically hindered phenols.[24]
Ullmann Condensation A copper-catalyzed coupling of an aryl halide (1,3-dibromobenzene) with an alcohol (cyclopentanol).[25][26][27]Useful for forming aryl ethers, especially when the Williamson route is inefficient.Traditionally requires high temperatures (>200 °C) and stoichiometric copper.[25] Modern ligand-based systems operate under milder conditions but can be expensive.
Buchwald-Hartwig C-O Coupling A palladium-catalyzed cross-coupling reaction, similar to the Ullmann but more versatile.[28][29] Can couple 3-bromophenol with a cyclopentyl derivative or 1,3-dibromobenzene with cyclopentanol.High functional group tolerance, generally high yields, and operates under much milder conditions than the classic Ullmann reaction.[30][31]Requires expensive palladium catalysts and specialized phosphine ligands. Sensitive to air and moisture.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis with Phase-Transfer Catalysis
  • Reaction Setup: To a round-bottom flask, add 3-bromophenol (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and toluene.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.1 eq.) to the mixture.

  • Reagent Addition: Add cyclopentyl bromide (1.2 eq.) to the vigorously stirred biphasic mixture.

  • Reaction: Heat the mixture to 60-70 °C and monitor by TLC or GC until the 3-bromophenol is consumed.

  • Workup: Cool the reaction to room temperature and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude oil by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-bromophenol (1.0 eq.), cyclopentanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. The solution may turn from colorless to a yellow/orange color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction with water and extract with ethyl acetate. The purification is often challenging and requires careful column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Available at: [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. Available at: [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction - ACS Publications. Available at: [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. Available at: [Link]

  • Mitsunobu Reaction. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • SN2 vs E2 - Chemistry Steps. Available at: [Link]

  • Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

  • Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. Available at: [Link]

  • SN1 SN2 E1 E2 - BYJU'S. Available at: [Link]

  • m-BROMONITROBENZENE - Organic Syntheses Procedure. Available at: [Link]

  • US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents.
  • Williamson Ether Synthesis - YouTube. Available at: [Link]

  • Williamson Ether Synthesis - Edubirdie. Available at: [Link]

  • Choosing between e1, e2 sn1, and sn2 reactions : r/OrganicChemistry - Reddit. Available at: [Link]

    • Differential reaction energy profiles for O versus C alkylation of... - ResearchGate. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Bromo-3-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-192870-98-7 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Flash Chromatography for Aryl Ether Intermediates

Product Overview & Chemical Context

You are attempting to purify 1-Bromo-3-(cyclopentyloxy)benzene (CAS: 192870-98-7). This is a lipophilic aryl ether synthesized via O-alkylation (Williamson ether synthesis or Mitsunobu reaction) of 3-bromophenol.

Key Physicochemical Properties:

  • State: Likely a viscous oil or low-melting solid at room temperature.

  • Polarity: Low to Medium (Lipophilic).

  • UV Activity: Strong (Aromatic ring,

    
     ~254 nm).
    
  • Common Impurities:

    • 3-Bromophenol: (Starting material) – Polar, Acidic, UV Active.

    • Cyclopentyl Bromide/Iodide: (Reagent) – Non-polar, Non-UV Active (mostly), Volatile.

    • Cyclopentene: (Elimination byproduct) – Very non-polar, Volatile.

Pre-Purification Diagnostics (Read This First)

Q: My TLC shows a streak or a spot touching my product. Should I run the column immediately? A: No. Chromatography should be the final polish, not the primary extraction method for unreacted phenols.

Diagnostic Checklist: If you see a spot with


 (in 10% EtOAc/Hex) that trails or streaks, it is likely unreacted 3-bromophenol.
  • The Fix: Perform a Chemical Wash before the column.

    • Dissolve crude oil in Diethyl Ether or Ethyl Acetate.

    • Wash 2x with 1M NaOH (or 2M KOH). The phenol becomes a water-soluble phenoxide salt.

    • Wash 1x with Brine, dry over

      
      , and concentrate.
      
    • Re-check TLC: The lower polar spot should be gone. This simple step can reduce your column run time by 50% and improve resolution.

Method Development & Solvent Selection[1][2]

Q: What solvent system yields the best separation? A: Because your product is an aryl ether, it is relatively non-polar. A standard Hexane/Ethyl Acetate (Hex/EtOAc) gradient is standard.[1]

Recommended Gradient (Flash Chromatography):

PhaseSolvent Ratio (Hex:EtOAc)Column Volumes (CV)Purpose
Equilibration 100:03 CVWetting the silica.
Elution 1 100:02-3 CVElutes non-polar alkyl halides/alkenes.
Elution 2 0%

5% EtOAc
5 CVSlowly moves the product.
Elution 3 5%

10% EtOAc
10 CVTarget Elution Zone.
Flush 20%

50% EtOAc
3 CVElutes any remaining polar impurities.

Predicted


 Values (in 9:1 Hex:EtOAc): 
  • Cyclopentyl Bromide:

    
     (Often invisible under UV; use Iodine stain).
    
  • Product (Ether):

    
    
    
  • 3-Bromophenol:

    
     (If not washed out).
    

Troubleshooting Decision Tree

Q: I have specific separation issues. How do I solve them?

PurificationLogic Start Start: Analyze TLC Issue1 Issue: Product co-elutes with non-polar spot (top) Start->Issue1 Issue2 Issue: Product co-elutes with polar spot (bottom) Start->Issue2 Issue3 Issue: Product Streaking Start->Issue3 Sol1 Solution: Switch to 100% Pentane or Hexane for first 5 CVs. Use Iodine stain to detect. Issue1->Sol1 Alkyl Halide Impurity Sol2 Solution: Perform 1M NaOH wash. If impossible, use Toluene/Hexane gradient. Issue2->Sol2 Phenol Impurity Sol3 Solution: Check Loading. Dilute sample in min. solvent. Ensure Silica is neutral. Issue3->Sol3 Overloading

Figure 1: Decision matrix for troubleshooting common purification failure modes.

Frequently Asked Questions (FAQs)

Q: I cannot see the top impurity under UV. How do I know it's there? A: The cyclopentyl halide and cyclopentene lack a conjugated


-system, making them UV-inactive at 254 nm.
  • Protocol: Run a TLC plate. Dip it in Iodine on Silica or KMnO4 stain and heat. The alkyl halide will appear as a brown/yellow spot near the solvent front.

  • Risk: If you pool these fractions with your product, your NMR will show extra multiplets around 1.5–2.0 ppm.

Q: My product is an oil. Can I do dry loading? A: Yes, and it is recommended to prevent band broadening.

  • Protocol: Dissolve the crude oil in a minimal amount of DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate the solvent on a rotovap until you have a free-flowing powder. Load this powder on top of your column.

Q: Why is Toluene mentioned as an alternative solvent? A: If Hexane/EtOAc fails to separate the ether from the phenol, Toluene (or Toluene/Hexane) exploits


-

interactions. The aromatic solvent interacts differently with the electron-rich ether vs. the acidic phenol, often changing the selectivity (

) of the separation.

References & Grounding

  • Williamson Ether Synthesis Principles:

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4]

    • Relevance: Defines the mechanism (

      
      ) and confirms that secondary alkyl halides (cyclopentyl) can compete with elimination (E2), creating non-polar alkene impurities.
      
    • URL:[Link]

  • Flash Chromatography Solvent Systems:

    • Source: University of Rochester, Dept. of Chemistry. "Solvent Systems for Flash Column Chromatography."

    • Relevance: Validates the use of Hexane/EtOAc for "Normal compounds" and provides

      
       conversion rules.
      
    • URL:[Link]

  • Phenol Removal via Base Wash:

    • Source: Organic Chemistry Portal / Practical Guides.

    • Relevance: Standard workup procedure for removing acidic phenols (

      
      ) from neutral ethers using NaOH.
      
    • URL:[Link] (General reference for pKa-based extraction logic).

  • Compound Data (1-Bromo-3-(cyclopentyloxy)benzene):

    • Source: PubChem / Sigma-Aldrich.

    • Relevance: Confirms the lipophilic nature and structural integrity of the target molecule.

    • URL:[Link]

Sources

Removing unreacted 3-bromophenol from cyclopentyloxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyloxybenzene, with a specific focus on the removal of unreacted 3-bromophenol. The methodologies and explanations provided herein are grounded in established chemical principles to ensure technical accuracy and practical utility in a laboratory setting.

Troubleshooting Guide: Isolating Cyclopentyloxybenzene

The synthesis of cyclopentyloxybenzene via the Williamson ether synthesis is a robust method, but challenges can arise during product purification, particularly with the removal of the starting material, 3-bromophenol.[1] This section addresses common issues encountered during the workup and purification stages.

Issue 1: My crude product is contaminated with a significant amount of unreacted 3-bromophenol after the initial workup.

  • Underlying Cause: Incomplete deprotonation of 3-bromophenol or insufficient reaction time can lead to a substantial amount of the starting phenol remaining in the reaction mixture.[2] The similar polarities of 3-bromophenol and cyclopentyloxybenzene can make separation by simple extraction challenging.

  • Solution: Basic Aqueous Extraction

    The key to separating 3-bromophenol from the desired ether product lies in exploiting the acidic nature of the phenolic hydroxyl group.[3] Unreacted 3-bromophenol will readily deprotonate in the presence of a base to form the water-soluble sodium 3-bromophenoxide, while the ether product remains in the organic layer.[3]

    dot

    Caption: Workflow for Basic Aqueous Extraction.

    Step-by-Step Protocol:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to fully separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase.

    • Drain the lower aqueous layer.

    • To ensure complete removal of the phenoxide, repeat the wash with the NaOH solution (steps 2-5).

    • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.[4]

    • Drain the brine layer and transfer the organic layer to a clean, dry flask.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.[4]

    • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the purified cyclopentyloxybenzene.

Issue 2: An emulsion formed during the basic aqueous wash, and the layers will not separate.

  • Underlying Cause: Emulsions can form due to the presence of fine particulate matter, high concentrations of dissolved salts, or vigorous shaking.

  • Solutions:

    • Add Brine: Introduce a saturated aqueous solution of NaCl (brine) to the separatory funnel.[5] The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Allow to Stand: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to layer separation.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.[5]

Issue 3: After basic extraction, my product is still not pure. What is the next step?

  • Underlying Cause: While basic extraction is effective at removing the bulk of the unreacted phenol, trace amounts may remain. Additionally, other side products from the Williamson ether synthesis, such as C-alkylated phenols or elimination products, may be present.[6]

  • Solution: Flash Column Chromatography

    For high-purity cyclopentyloxybenzene, flash column chromatography is the recommended next step.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[9]

    Step-by-Step Protocol:

    • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC).[10] The goal is to find a solvent mixture in which the desired product has an Rf value of approximately 0.2-0.3.[9] A good starting point for separating ethers and phenols is a mixture of hexanes and ethyl acetate.[7]

    • Column Packing: Prepare a flash column with silica gel (230-400 mesh is standard).[11] The amount of silica gel should be roughly 50-100 times the weight of the crude product.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.[12]

    • Elution: Apply positive pressure to the top of the column to force the solvent through the silica gel.[9] Collect fractions in test tubes.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure cyclopentyloxybenzene.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified product.

    dot

    Caption: Flash Column Chromatography Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating 3-bromophenol and cyclopentyloxybenzene?

  • A1: Understanding the differences in their physical properties is crucial for designing an effective purification strategy.

Property3-BromophenolCyclopentyloxybenzene
Molecular Weight 173.01 g/mol [13]162.23 g/mol [14]
Boiling Point ~236 °C[15]~240.3 °C[16]
Melting Point ~33 °C[17]Not readily available
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, chloroform, and ether.[17]Insoluble in water, soluble in common organic solvents.
Acidity (pKa) ~9.11[18]Not applicable

The most significant difference is the acidity of 3-bromophenol, which allows for its selective removal via a basic aqueous wash. The close boiling points make distillation an ineffective method for separation.

Q2: Why is the Williamson ether synthesis prone to leaving unreacted phenol?

  • A2: The Williamson ether synthesis is an S_N2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1] Several factors can lead to incomplete conversion of the starting phenol:

    • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the 3-bromophenol, leaving some of it unreacted.[2]

    • Steric Hindrance: While cyclopentyl bromide is a secondary alkyl halide, which can undergo S_N2 reactions, there can be some steric hindrance that slows the reaction rate.[19]

    • Side Reactions: A competing E2 elimination reaction can occur with secondary alkyl halides, leading to the formation of cyclopentene instead of the desired ether.[19]

Q3: Can I use a different base for the aqueous extraction?

  • A3: Yes, other bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used. However, NaOH is a stronger base and will more effectively deprotonate the phenol, ensuring a more complete extraction into the aqueous phase. For a phenol with a pKa of around 9.11, a stronger base is preferable.[18]

Q4: How can I confirm that all the 3-bromophenol has been removed?

  • A4: Thin-layer chromatography (TLC) is an excellent and rapid method to assess the purity of your final product.[20] Spot the starting material (3-bromophenol), the crude reaction mixture, and your purified product on the same TLC plate. After developing the plate and visualizing the spots (e.g., with a UV lamp), the absence of a spot in the lane of your purified product that corresponds to the Rf of 3-bromophenol indicates its successful removal.

References

  • Ketone Pharma. (2024, August 17).
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

  • Quora. (2019, October 11).
  • PubChem. (n.d.). (Cyclopentyloxy)benzene. Retrieved from [Link]

  • Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids.
  • Stenutz. (n.d.). 3-bromophenol.
  • MDPI. (2022, November 16). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Google Patents. (n.d.).
  • ChemicalBook. (2026, January 13). 3-Bromophenol | 591-20-8.
  • Benchchem. (n.d.).
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Wikipedia. (n.d.). Monobromophenol.
  • ChemNet. (n.d.). 33186-68-4 (cyclopentyloxy)benzene (cyclopentyloxy)
  • University of Rochester. (n.d.).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • YouTube. (2021, December 9).
  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?
  • PharmaCompass. (n.d.).
  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • MIT OpenCourseWare. (n.d.).
  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • PMC. (n.d.). Thin-Layer Chromatography (TLC)
  • UCT Science. (n.d.).
  • SciSpace. (n.d.).
  • TLC. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • Chemistry LibreTexts. (2021, May 2). 1.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • ACS Publications. (2004, July 1). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • University of Alberta. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.).
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Evans Group - Harvard University. (n.d.). Remove Sticky Reagents.
  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Stability of cyclopentyl ether group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of the cyclopentyl ether group under acidic reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Just how stable is the cyclopentyl ether group in the presence of acid?

Answer:

The cyclopentyl ether group is known for its considerable stability under a wide range of reaction conditions, including acidic environments.[1][2][3] This robustness is a key reason why Cyclopentyl Methyl Ether (CPME) has gained popularity as a "green" and safer alternative process solvent to other ethers like Tetrahydrofuran (THF) or 2-Methyl-THF (2-MeTHF), which are more prone to degradation and peroxide formation.[2][4][5]

Specifically, cyclopentyl ethers exhibit high stability at both low and high pH levels, even at elevated temperatures and over extended periods.[1] This makes them suitable for reactions involving Brønsted and Lewis acids where other acid-labile protecting groups, such as acetals (MOM, THP) or silyl ethers (TMS, TBS), would fail.[6][7][8]

However, "stable" does not mean inert. The C-O bond in a cyclopentyl ether can be cleaved under specific, harsh conditions. This typically requires the use of strong, concentrated hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often combined with heat.[9][10][11] Therefore, while it is a reliable and sturdy group, its limits must be understood to avoid unintentional cleavage during a synthetic sequence.

Question 2: My goal is to preserve the cyclopentyl ether group. What specific factors might cause it to cleave?

Answer:

The stability of a cyclopentyl ether is not absolute and depends on a combination of factors. If your goal is to maintain the integrity of this group, you must carefully control the following four parameters:

FactorImpact on StabilityScientific Rationale
Acid Type & Strength HighCleavage requires a strong acid to protonate the ether oxygen, turning it into a good leaving group (R-OH).[10][12] Furthermore, the acid's conjugate base must be a potent nucleophile to attack the carbon center. This is why HBr and HI are highly effective, whereas acids like HCl are much less so, and non-nucleophilic acids (e.g., H₂SO₄, TFA) are generally insufficient for cleavage unless an E1 elimination pathway is viable.[9][13]
Temperature HighThe activation energy for ether cleavage is significant. Almost all acid-catalyzed ether cleavage protocols require heating, often to reflux temperatures, to proceed at a reasonable rate.[10][12] Running reactions at or below room temperature drastically reduces the risk of cleavage.
Reaction Time MediumAs with most reactions, the extent of cleavage is time-dependent. Even under borderline conditions (e.g., moderate temperature with a strong acid), prolonged exposure can lead to the gradual breakdown of the ether.
Presence of Lewis Acids HighStrong Lewis acids, particularly boron tribromide (BBr₃), are exceptionally potent reagents for cleaving ethers, including stable alkyl ethers.[10] Their presence, even in catalytic amounts, can lead to rapid and complete cleavage where Brønsted acids might fail.
Question 3: Troubleshooting: My cyclopentyl ether was unexpectedly cleaved. What happened and how can I prevent it?

Answer:

Unexpected cleavage of a robust group like a cyclopentyl ether can compromise a synthetic route. This troubleshooting guide will help you diagnose the cause and implement a solution.

start Problem: Cyclopentyl ether cleaved q1 Was HBr or HI used in the reaction or workup? start->q1 a1_yes This is the likely cause. The combination of strong acid and a good nucleophile (Br⁻/I⁻) is the classic method for ether cleavage. [11] q1->a1_yes Yes q2 Was the reaction heated above room temperature? q1->q2 No s1 Solution: Substitute with a non-nucleophilic acid (e.g., H₂SO₄, TsOH) or use HCl if a halide is required, as it is less reactive. [1] a1_yes->s1 end_node Implement solution and monitor future reactions closely. s1->end_node a2_yes Heat provides the activation energy for cleavage. The higher the temperature, the greater the risk. [6] q2->a2_yes Yes q3 Was a Lewis acid (e.g., BBr₃, AlCl₃) present? q2->q3 No s2 Solution: Attempt the reaction at a lower temperature or use a more active catalyst that allows for milder conditions. a2_yes->s2 s2->end_node a3_yes Strong Lewis acids are highly effective at cleaving ethers, often more so than Brønsted acids. [3] q3->a3_yes Yes q3->end_node No, review literature for substrate-specific sensitivities. s3 Solution: Scrutinize all reagents for Lewis acid contaminants. If a Lewis acid is required, choose a milder one or add it at a low temperature. a3_yes->s3 s3->end_node

Caption: Troubleshooting flowchart for unexpected cyclopentyl ether cleavage.

Question 4: How does the stability of a cyclopentyl ether compare to other common alcohol protecting groups under acidic conditions?

Answer:

The choice of a protecting group is critical and depends on the planned synthetic steps. A cyclopentyl ether occupies a unique position as a highly robust group, contrasting with more labile options.

Protecting GroupStructure ExampleStability to AcidTypical Deprotection ConditionMechanism of Cleavage
Cyclopentyl Ether R-O-CyclopentylVery High Conc. HBr or HI, heat[14]SN2
Benzyl Ether (Bn) R-O-CH₂PhHigh H₂, Pd/C (Hydrogenolysis)[7]Hydrogenolysis
t-Butyl Ether R-O-C(CH₃)₃Moderate Trifluoroacetic Acid (TFA)[7]SN1 / E1
Silyl Ethers (TBS, TIPS) R-O-SiR'₃Low to Moderate Mild acid (e.g., AcOH) or Fluoride source (TBAF)[7]Acid-catalyzed hydrolysis
Acetal Ethers (THP, MOM) R-O-THPVery Low Dilute aqueous acid (e.g., 0.1M HCl)[8][15]Acetal hydrolysis

As the table shows, if your synthesis involves strongly acidic steps where groups like THP or silyl ethers would be removed, a cyclopentyl ether is an excellent choice for protection. Conversely, its high stability means its removal requires harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[7]

Question 5: What is the detailed reaction mechanism for the acid-catalyzed cleavage of a cyclopentyl ether?

Answer:

The cleavage of a cyclopentyl ether with a strong hydrohalic acid, such as HBr, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[9][12] The cyclopentyl group is a secondary alkyl group, which does not readily form a stable carbocation, thus disfavoring an SN1 pathway.[10]

The process occurs in two main steps:

  • Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether's oxygen atom by the strong acid. This is a rapid equilibrium step that converts the alkoxy group into a good leaving group (an alcohol).[10][14]

  • Nucleophilic Attack: The nucleophilic halide ion (Br⁻) then attacks the carbon atom of the cyclopentyl ring in an SN2 fashion. This attack occurs from the backside, leading to the displacement of the alcohol and the formation of the cyclopentyl halide.[11][14]

SN2_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack R-O-Cp R-O-Cyclopentyl Protonated_Ether R-O⁺(H)-Cyclopentyl + Br⁻ R-O-Cp->Protonated_Ether Fast H-Br H-Br H-Br->Protonated_Ether Protonated_Ether_2 R-O⁺(H)-Cyclopentyl Br_ion Br⁻ Products Br-Cyclopentyl + R-OH Br_ion->Products Protonated_Ether_2->Products Slow, Rate-determining

Caption: SN2 mechanism for the cleavage of a cyclopentyl ether with HBr.

Question 6: I need to intentionally remove a cyclopentyl ether. Can you provide a standard laboratory protocol?

Answer:

Yes. The intentional deprotection of a cyclopentyl ether requires forcing conditions. Ensure that other functional groups in your molecule can withstand treatment with a hot, concentrated strong acid.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve substrate (1 eq.) in a minimal amount of a high-boiling inert solvent (e.g., toluene or neat). B 2. Add concentrated HBr (48% aq., 5-10 eq.) or HI (57% aq., 5-10 eq.). A->B C 3. Equip the flask with a reflux condenser. B->C D 4. Heat the mixture to reflux (typically 100-120 °C). C->D E 5. Monitor the reaction by TLC or LC-MS until the starting material is consumed. D->E F 6. Cool the reaction to room temperature. E->F G 7. Carefully neutralize the acid with a saturated NaHCO₃ or Na₂CO₃ solution. F->G H 8. Extract the product with an organic solvent (e.g., EtOAc, DCM). G->H I 9. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for the deprotection of a cyclopentyl ether.

Safety Considerations:

  • Work in a well-ventilated fume hood. Concentrated HBr and HI are corrosive and volatile.

  • The reaction is performed at high temperatures. Use appropriate personal protective equipment (PPE).

  • The neutralization step is exothermic and will release CO₂ gas. Add the basic solution slowly and with caution.

References
  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Green Chemistry: The Advantages of Cyclopentyl Methyl Ether (CPME) in Pharmaceutical Synthesis. [Link]

  • Wikipedia. Cyclopentyl methyl ether. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • Organic Process Research & Development. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. [Link]

  • Grokipedia. Cyclopentyl methyl ether. [Link]

  • PMC. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • Read Chemistry. Cleavage of Ethers by HBr and HI. [Link]

  • Bartleby.com. MPLE: Cleavage of cyclopentyl ethyl ether by HBr. [Link]

  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • ResearchGate. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • chem.iitb.ac.in. Protecting Groups. [Link]

  • YouTube. Cleavage of Cyclic Ethers. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Master Organic Chemistry. Alcohol Protecting Groups. [Link]

Sources

Troubleshooting low conversion in Suzuki coupling of sterically hindered ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Suzuki Coupling Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You have likely arrived here because your cross-coupling reaction involving sterically hindered ethers (specifically ortho-alkoxy substituted aryl halides or highly congested boronic acids) has stalled at low conversion (<20%) or yielded significant dehalogenated byproducts.

The presence of ether linkages (e.g., –OMe, –OiPr) at the ortho position creates a "perfect storm" of challenges: the oxygen atom can weakly coordinate to Palladium, retarding the cycle, while the steric bulk physically blocks the transmetallation step.

Below is your troubleshooting framework, moving from rapid diagnostics to advanced protocol reconstruction.

Tier 1: The Pre-Flight Checklist (The "Is it Plugged In?" Phase)

Before altering the chemistry, verify the integrity of your system.[1] 60% of "catalyst failures" are actually reagent failures.

ComponentCheckThe "Why" (Causality)
Boronic Acid Stoichiometry: Are you using >1.5 equiv?Hindered boronic acids undergo protodeboronation faster than transmetallation. You need a surplus to outcompete hydrolysis.
Solvent Degassing: Did you sparge with Ar/N₂ for >20 mins?Oxygen oxidizes phosphine ligands to phosphine oxides (inactive). Hindered systems are slower, giving O₂ more time to kill the catalyst.
Base State: Is your K₃PO₄ or Cs₂CO₃ finely ground?The "Boronate Pathway" requires the base to react with the boronic acid before it sees the metal. Surface area dictates this rate in heterogeneous mixtures.
Stirring Rate: >800 RPM?Viscous, heterogeneous mixtures (common with inorganic bases) suffer from mass-transfer limitations.

Tier 2: Diagnostic Q&A (Mechanism-Based Troubleshooting)

Use this section to diagnose the specific point of failure in the catalytic cycle.

Q1: "My aryl halide is fully consumed, but I see mostly dehalogenated starting material (Ar-H) instead of product."

  • Diagnosis: Protodeboronation. The oxidative addition worked (Pd inserted into Ar-X), but the transmetallation failed. The Pd species eventually eliminated H-X (or reduced via solvent), and your boronic acid hydrolyzed.

  • The Fix:

    • Reduce Water: Switch to anhydrous conditions with CsF (Cesium Fluoride) in Dioxane.

    • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its instantaneous concentration low, favoring the coupling over the second-order decomposition.

Q2: "Nothing happened. I recovered 95% of my aryl halide starting material."

  • Diagnosis: Oxidative Addition Failure. The steric bulk of your ether substituent is preventing the Pd(0) from inserting into the C-X bond.

  • The Fix: You need a smaller, more electron-rich ligand or a pre-activated catalyst.

    • Switch Ligand: Move from PPh₃ to SPhos or XPhos .

    • Switch Precursor: Stop using Pd(PPh₃)₄. Use Pd-G3/G4 precatalysts (see Protocol A) to generate immediate, active Pd(0).

Q3: "The reaction turns black immediately and stops."

  • Diagnosis: Pd Black Precipitation. Your ligand is detaching, or you don't have enough ligand to stabilize the metal.

  • The Fix: Increase Ligand:Pd ratio to 2:1 or use a distinct NHC complex like Pd-PEPPSI-IPr which binds the metal far more tightly than phosphines.

Tier 3: Visualizing the Bottleneck

To solve the problem, you must visualize the competition between the productive cycle and the "death" pathways.

SuzukiBottleneck Start Start: Hindered Aryl Halide (Ortho-Alkoxy) OxAdd Oxidative Addition (Pd inserts into C-X) Start->OxAdd Requires Electron-Rich Ligand (SPhos) Fail_OA FAILURE: No Reaction (Steric Block) Start->Fail_OA Standard Ligands (PPh3) TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Requires Base + Water (Boronate Formation) Side_Dehal Side Reaction: Dehalogenation (Ar-X -> Ar-H) OxAdd->Side_Dehal Stalled Cycle Prod Reductive Elimination (Product Formed) TransMetal->Prod Fast Side_Proto Side Reaction: Protodeboronation (Boronic Acid -> Ar-H) TransMetal->Side_Proto If Transmetallation is Slow (Steric Clash)

Figure 1: The "Steric Bottleneck." Note that hindered substrates stall at Transmetallation, allowing protodeboronation to dominate.

Tier 4: Advanced Protocols

Do not rely on generic "Suzuki conditions." For hindered ethers, use these specific, field-validated protocols.

Protocol A: The "Buchwald" Standard (For 80% of Cases)

Best for: Ortho-substituted aryl chlorides/bromides coupling with hindered boronic acids.

The Logic: This protocol uses SPhos , a ligand designed at MIT specifically to wrap around the Pd center, facilitating oxidative addition into hindered chlorides while protecting the metal from decay [1]. The Pd-G3/G4 precatalyst ensures a precise 1:1 Ligand:Pd ratio, avoiding the induction period of Pd(OAc)₂.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: SPhos Pd G3 (2–5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)]

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene:Water (10:1 ratio)

  • Procedure:

    • Charge a vial with Aryl Halide, Boronic Acid, Catalyst, and Base.

    • Seal and purge with Argon (3x vacuum/backfill cycles).[2]

    • Add degassed Toluene/Water via syringe.

    • Heat to 100°C for 12–16 hours. Note: Hindered systems require heat to overcome the rotational barrier.

    • Workup: Cool, dilute with EtOAc, wash with brine.

Protocol B: The "PEPPSI" Method (For Extremely Difficult Substrates)

Best for: Heteroaryl ethers, very unstable boronic acids, or when phosphines fail.

The Logic: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an NHC ligand .[3][4] The NHC–Pd bond is stronger than Phosphine–Pd, preventing catalyst decomposition at the high temperatures required for hindered ethers [2].

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (2.0 equiv)[5]

    • Catalyst: Pd-PEPPSI-IPr (2 mol%)

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for higher solubility)

    • Solvent: 1,4-Dioxane or THF (Technical grade is often fine, but degassed is better).

  • Procedure:

    • Combine solids in a vial.

    • Add solvent (no water added initially, the base is suspended).

    • Heat to 80°C .

    • Crucial Step: If conversion is low after 2 hours, add 1 drop of water to activate the boronate species. The NHC catalyst is robust enough to handle this "wet" spike.

Tier 5: Decision Logic (Which Path to Take?)

TroubleshootingLogic Problem Low Conversion Issue Check1 Is SM consumed? Problem->Check1 Check2 Is Boronic Acid Unstable? Check1->Check2 Yes (TransMetal Failure) Sol1 Use SPhos Pd G3 (Protocol A) Check1->Sol1 No (OxAdd Failure) Sol2 Use MIDA Boronate or Slow Addition Check2->Sol2 Yes (Protodeboronation) Sol3 Use Pd-PEPPSI-IPr (Protocol B) Check2->Sol3 No (Cat. Death)

Figure 2: Strategic decision tree for selecting the correct remediation protocol.

References

  • Buchwald Phosphine Ligands. Merck/Sigma-Aldrich Technical Review. Describes the utility of SPhos and XPhos for hindered aryl substrates and the mechanism of Pd-G3 precatalysts.

  • Pd-PEPPSI-IPr Precatalyst. Organic Chemistry Portal / J. Org.[6] Chem. Highlights. Details the stability and efficacy of PEPPSI catalysts for sterically hindered and "challenging" couplings.

  • Protodeboronation Mechanisms. Wikipedia / Chemical Reviews. Overview of the base-catalyzed decomposition pathways of boronic acids.

Sources

Preventing debromination side reactions during lithiation of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering "debromination" side reactions during the lithiation of aryl bromides. It moves beyond standard textbook procedures to address the kinetic and thermodynamic realities of organolithium chemistry in complex synthesis.

Core Mechanism & The "Debromination" Fallacy

In the context of Lithium-Halogen (Li-Hal) exchange, users often report "debromination" when they isolate the hydro-dehalogenated product (Ar-H ) instead of the desired functionalized product (Ar-E ).

It is critical to distinguish between the two distinct failure modes that lead to Ar-H :

  • Moisture Quench: Protonation by adventitious water (External source).

  • The "Internal" Quench (The Hidden Killer): Protonation by the alkyl halide co-product generated during the exchange.

The Pathways of Failure

The following diagram illustrates the competing pathways during the reaction of Ar-Br with n-BuLi. Note how the "Byproduct" (n-BuBr) is not inert; it is a reactive electrophile and a proton source (via elimination).

LiExchangePathways Start Ar-Br + n-BuLi Intermediate Ar-Li + n-BuBr Start->Intermediate Li-Hal Exchange (Fast, -78°C) Product Ar-E (Desired) Intermediate->Product + Electrophile (E+) Trapping Wurtz Ar-Bu (Wurtz Coupling) Intermediate->Wurtz S_N2 Attack on n-BuBr (Temp > -60°C or THF) Debrom Ar-H (Hydrodebromination) Intermediate->Debrom E2 Elimination on n-BuBr (Ar-Li acts as Base) Intermediate->Debrom Moisture/Solvent Protonation

Figure 1: Competing reaction pathways. The formation of Ar-H is often driven by the E2 elimination of the n-BuBr co-product, not just wet solvent.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing significant Ar-H (Hydrodebromination) even though my solvent is dry."

Diagnosis: You are likely experiencing "Internal Quench" via elimination. The Science: When you use n-BuLi, the byproduct is n-butyl bromide (n-BuBr). Your Aryl Lithium intermediate (Ar-Li) is a strong base. If the temperature rises or the exchange is slow, Ar-Li will deprotonate n-BuBr (E2 elimination), forming 1-butene and Ar-H . Corrective Action:

  • Switch to t-BuLi (The "Sacrificial" Method): Use 2.0–2.2 equivalents of t-BuLi.

    • Why? The first eq.[1][2] performs the exchange, generating t-BuBr. The second eq. of t-BuLi immediately destroys the t-BuBr (via E2 elimination to isobutylene) before it can react with your Ar-Li. This renders the exchange irreversible and removes the reactive alkyl halide.

  • Lower Temperature: Ensure internal temperature stays below -70°C. The rate of exchange is fast at -78°C, while elimination is slower.[2]

Issue 2: "I observe alkylated byproducts (Ar-Butyl) in my crude NMR."

Diagnosis: Wurtz Coupling.[3][4][5] The Science: Your Ar-Li species is acting as a nucleophile and attacking the n-BuBr co-product in an SN2 fashion. This is common in polar solvents like THF, which separate the Li ion pair and increase nucleophilicity. Corrective Action:

  • Change Solvent: Switch from pure THF to Et₂O (Diethyl Ether) or a Toluene/THF (9:1) mixture. Non-polar solvents favor the exchange mechanism over nucleophilic substitution.

  • Inverse Addition (Transmetalation): If Wurtz coupling persists, generate the "Turbo Grignard" (iPrMgCl·LiCl) instead of using Li reagents. Magnesium species are less nucleophilic and do not undergo Wurtz coupling as easily.

Issue 3: "My substrate has other sensitive groups (CN, ester). Can I still do Li-Hal exchange?"

Diagnosis: Chemoselectivity failure. The Science: n-BuLi is a powerful nucleophile and will attack esters/nitriles at temperatures above -60°C. Corrective Action:

  • In-Situ Trapping (Barbier-Type): If your electrophile is compatible with n-BuLi (e.g., Triisopropyl borate, TMSCl), mix the electrophile with your substrate before adding n-BuLi.

    • Mechanism:[2][3][6][7][8][9][10][11][12][13] As soon as Ar-Li forms, it is trapped by the electrophile, having zero lifetime to attack other functional groups.

    • Note: This does not work for aldehydes/ketones, which react with n-BuLi.

Detailed Experimental Protocols

Protocol A: The "Clean" Exchange (t-BuLi Method)

Recommended for substrates prone to Wurtz coupling or internal quenching.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • t-BuLi (2.1 equiv, typically 1.7 M in pentane)

  • Anhydrous Et₂O or THF (Concentration 0.1 M)

Workflow:

  • Setup: Flame-dry a 2-neck flask under Argon flow. Add Aryl Bromide and solvent.[1][3][9][10][14][15]

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Addition: Add t-BuLi dropwise over 10–15 minutes.

    • Critical: Direct the stream down the side of the flask to pre-cool the reagent.

    • Observation: A color change (often yellow or orange) indicates Ar-Li formation.

  • Incubation: Stir at -78°C for 20–30 minutes . (Do not stir longer than necessary; t-BuLi decomposition products can interfere over time).

  • Trapping: Add the Electrophile (dissolved in solvent if solid) dropwise.

  • Warm-up: Allow to warm to room temperature only after quenching is complete (usually 30 mins after electrophile addition).

Protocol B: In-Situ Trapping (Boron/Silicon)

Recommended for substrates with sensitive esters or nitriles.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Trapping Agent (e.g., B(OiPr)₃ or TMSCl) (1.2–1.5 equiv)

  • n-BuLi (1.1 equiv)

  • THF/Toluene (1:4 ratio preferred)

Workflow:

  • Mix: Dissolve Aryl Bromide AND Trapping Agent in the solvent mixture. Cool to -100°C (Liquid N₂/EtOH or specialized cryostat).

  • Addition: Add n-BuLi extremely slowly (syringe pump recommended).

  • Mechanism: The Li-Hal exchange is faster than the reaction of n-BuLi with the borate/silane. The transient Ar-Li is immediately trapped.

  • Workup: Quench with dilute acid (for boronic acids) or water (for silanes).

Data & Decision Support

Solvent & Reagent Selection Matrix
VariableRecommendationCausality / Technical Note
Reagent t-BuLi (2 equiv) Eliminates alkyl halide byproduct; prevents Wurtz & Internal Quench.[2]
Reagent n-BuLi (1 equiv) Standard.[6][14] Risk of Wurtz coupling (Ar-Bu) and Elimination (Ar-H).
Solvent Et₂O (Diethyl Ether) Best for stability. Slower exchange but suppresses Wurtz coupling.
Solvent THF Accelerates exchange but promotes side reactions (Wurtz). Use only if necessary.
Solvent Hexane/Pentane Generally poor solubility for Ar-Li species; often requires TMEDA additive.
Temp -78°C Mandatory baseline.[14] Rates of side reactions double every 10°C increase.
Diagnostic Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Ar-Br Lithiation Failed CheckProduct Analyze Crude NMR/GCMS Start->CheckProduct ResultH Major Product: Ar-H (Hydrodebromination) CheckProduct->ResultH ResultWurtz Major Product: Ar-Bu (Wurtz Coupling) CheckProduct->ResultWurtz ResultSM Recovered SM (No Reaction) CheckProduct->ResultSM SolH1 Cause: Internal Quench via n-BuBr Solution: Switch to t-BuLi (2 eq) ResultH->SolH1 SolW1 Cause: Solvent too polar Solution: Switch THF -> Et2O ResultWurtz->SolW1 SolSM1 Cause: Exchange too slow Solution: Add TMEDA or use THF ResultSM->SolSM1

Figure 2: Diagnostic logic for identifying the root cause of lithiation failure based on crude product analysis.

References

  • Bailey, W. F., & Patricia, J. J. (1988).[14] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Accounts of Chemical Research. Link

  • Beutner, G. L., & Cohen, T. (2010). The Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. The Journal of Organic Chemistry. Link

  • Knochel, P., et al. (2003). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. Link

Sources

Technical Support Center: Optimization of Solvent Systems for 1-Bromo-3-(cyclopentyloxy)benzene Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-Bromo-3-(cyclopentyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on the rational selection and optimization of solvent systems to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization properties of 1-Bromo-3-(cyclopentyloxy)benzene and general crystallization principles.

Q1: What are the key molecular characteristics of 1-Bromo-3-(cyclopentyloxy)benzene to consider for solvent selection?

A1: 1-Bromo-3-(cyclopentyloxy)benzene (C₁₁H₁₃BrO) is a substituted aromatic ether.[1] Its structure features a moderately polar ether group and a bromine atom on a benzene ring, coupled with a nonpolar cyclopentyloxy group. This amphipathic nature—possessing both polar and nonpolar regions—suggests that a range of solvents could be effective. The "like dissolves like" principle is a good starting point; solvents with intermediate polarity, or mixed solvent systems that balance polarity, are often successful.[2]

Q2: Which single-solvent systems are promising starting points for crystallization?

A2: An ideal single solvent for recrystallization should dissolve 1-Bromo-3-(cyclopentyloxy)benzene completely at an elevated temperature but poorly at room temperature or below.[2] Given the compound's structure, alcohols (like isopropanol or ethanol) and some ketones (like acetone) are excellent candidates to investigate. For aromatic compounds, solvents like toluene can also be effective.[3] A preliminary screening experiment is essential to determine the precise solubility profile.

Q3: When is it appropriate to use a mixed-solvent system?

A3: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve.[2] This situation often arises when the compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" or "anti-solvent") at all temperatures. By dissolving the compound in a minimal amount of the hot "good" solvent and then carefully adding the "bad" solvent until turbidity appears, you can induce crystallization upon cooling.[2] Common miscible pairs include ethanol-water, hexane-ethyl acetate, and toluene-heptane.[3][4]

Q4: What is polymorphism, and should I be concerned about it for this compound?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[5][6] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[7] For any compound in drug development, understanding and controlling polymorphism is critical. The choice of solvent, cooling rate, and temperature can all influence which polymorph is formed.[5][8] It is crucial to characterize the resulting solid (e.g., via DSC or XRD) to ensure consistency between batches.

Troubleshooting Guide: Common Crystallization Issues

This section provides a question-and-answer guide to troubleshoot specific experimental challenges.

Q5: My compound has "oiled out" and formed a liquid layer instead of crystals. What's happening and how do I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[10][11] Impurities often lower a compound's melting point, making oiling out more likely.[12]

Solutions:

  • Lower the Saturation Temperature: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent. This lowers the saturation point to a temperature where crystallization is more likely to occur directly from the solution.[10][12]

  • Slow Down the Cooling Rate: Rapid cooling can lead to high supersaturation at elevated temperatures.[9] Allow the solution to cool slowly and without disturbance. Insulating the flask can help.

  • Change the Solvent: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.[2]

  • Purify the Material: Since impurities can promote oiling out, consider an additional purification step (e.g., column chromatography) for the crude material before attempting crystallization.[13]

Troubleshooting Workflow: Oiling Out

G start Problem: Compound Oiled Out check_cause Identify Potential Cause start->check_cause cause1 High Impurity Level? check_cause->cause1 Purity cause2 Cooling Rate Too High? check_cause->cause2 Process cause3 Solvent BP > Compound MP? check_cause->cause3 System cause4 High Supersaturation? check_cause->cause4 Process sol1 Solution: Pre-purify crude material (e.g., charcoal, chromatography) cause1->sol1 sol2 Solution: Cool solution slowly (Insulate flask) cause2->sol2 sol3 Solution: Select solvent with a lower boiling point cause3->sol3 sol4 Solution: Re-heat to dissolve oil, add more solvent, re-cool cause4->sol4

Caption: Decision tree for troubleshooting oiling out.

Q6: I've cooled my solution, but no crystals have formed. What should I do?

A6: A lack of crystal formation indicates that the solution has not yet reached a sufficient level of supersaturation to initiate nucleation.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[10]

  • Add a Seed Crystal: If you have a small crystal of pure 1-Bromo-3-(cyclopentyloxy)benzene, add it to the solution. This provides a template for further crystal growth.[10][14]

  • Increase Concentration: If the solution is clear and the above steps fail, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[10]

  • Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

  • Re-evaluate Solvent System: If all else fails, evaporate the solvent completely and attempt the crystallization again with a different, less effective solvent or a mixed-solvent system.[10]

Q7: My crystallization yielded very small, needle-like crystals or a fine powder. How can I get larger crystals?

A7: The formation of many small crystals suggests that the rate of nucleation was much faster than the rate of crystal growth. This is often caused by a very high level of supersaturation.[14]

Solutions:

  • Reduce Supersaturation: The goal is to favor growth over the formation of new nuclei. Use slightly more solvent than the minimum required for dissolution at high temperature.[14]

  • Slow the Cooling Process: A slower cooling rate maintains a lower level of supersaturation over a longer period, giving existing crystals time to grow larger.[14]

  • Use Seeding: Introduce a single seed crystal into a solution that is only slightly supersaturated to encourage controlled growth on that seed.[14]

Q8: The final yield of my crystallized product is very low. What are the common causes?

A8: A low yield indicates that a significant amount of the compound was lost during the process.

Causes & Solutions:

  • Excess Solvent: Using too much solvent will leave a substantial amount of your compound dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary for complete dissolution. You can test the mother liquor for remaining product by evaporating a small sample.[2][10]

  • Premature Crystallization: If using a hot filtration step to remove impurities, the compound may crystallize on the filter funnel. Solution: Pre-heat the funnel and filter paper and use a small amount of extra hot solvent to minimize this loss.

  • Incomplete Cooling: The compound has some solubility even at low temperatures. Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.

  • Improper Washing: Washing the collected crystals with a solvent that is too warm or in which the compound is soluble will dissolve the product. Solution: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.[2]

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Place approximately 20-30 mg of crude 1-Bromo-3-(cyclopentyloxy)benzene into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, swirling after each addition. Record the solubility.

  • If a compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good recovery of crystalline solid.

Table 1: Predicted Solubility Profile and Suggested Solvents for Screening
Solvent ClassExample SolventPredicted Solubility of 1-Bromo-3-(cyclopentyloxy)benzeneRationale & Comments
Alcohols Isopropanol, EthanolSparingly soluble cold, soluble hotGood starting point. Polarity is well-matched for creating a steep solubility curve. Often used in mixed systems with water.[2][3]
Ketones AcetoneLikely solubleMay be too effective a solvent for single-solvent use, but could be part of a mixed system with a nonpolar anti-solvent like hexane.[3]
Esters Ethyl AcetateSolubleSimilar to acetone, likely a good "soluble" solvent for a mixed-solvent pair (e.g., with hexane).[3]
Aromatics TolueneSparingly soluble cold, soluble hotAromatic π-π interactions can aid in dissolving the benzene ring portion of the molecule.
Alkanes Heptane, HexaneInsoluble or very sparingly solubleExcellent candidates for an "anti-solvent" or "bad" solvent in a mixed-solvent system.[3]
Ethers Diethyl EtherLikely very solubleOften too volatile and too effective a solvent, leading to poor crystal formation and low yields.[15]
Polar Aprotic AcetonitrileSparingly soluble cold, soluble hotCan be a good choice, but should be screened carefully.
Protocol 2: Standard Cooling Crystallization Workflow
  • Dissolution: Place the crude 1-Bromo-3-(cyclopentyloxy)benzene in an appropriately sized Erlenmeyer flask. Add the chosen solvent (from Protocol 1) and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of the solvent until the solid just dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[16]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals to a constant weight. Characterize the final product for purity (e.g., via melting point analysis).

General Crystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis a Select Solvent (Protocol 1) b Dissolve Crude Solid in Minimum Hot Solvent a->b c Hot Filtration (If needed) b->c d Slow Cooling to Room Temp c->d e Chill in Ice Bath d->e f Vacuum Filtration e->f g Wash with Ice-Cold Solvent f->g h Dry Crystals g->h i Analyze Purity (e.g., Melting Point) h->i

Caption: Standard workflow for cooling crystallization.

References

  • Wikipedia. Crystal polymorphism. [Link]

  • Mazzotti, M. (2007). Polymorphism (Chapter 14).
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? [Link]

  • Wang, X., et al. (2024). Crystal Morphology Prediction Models and Regulating Methods. MDPI. [Link]

  • Fevotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. [Link]

  • Science Trove. (2023). Crystal morphology. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Mazzotti, M. Crystallization. Separation Processes Laboratory. [Link]

  • Sunagawa, I. (2005). Factors determining the morphology of polyhedral crystals (Chapter 4). In Crystals: Growth, Morphology, and Perfection. [Link]

  • Scribd. (2017). Factors Affecting The Growth Process. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Chen, Y., et al. Polymorphism in the Crystallization of Glycine. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Guide for crystallization. [Link]

  • Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Gholami, M., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (2023). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]

  • Boron Molecular. 1-Bromo-3-(cyclopentyloxy)benzene. [Link]

Sources

Handling moisture sensitivity of 3-cyclopentyloxybromobenzene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Cyclopentyloxybromobenzene Advanced Handling Guide for Organometallic Applications

Reference ID: CAS 76283-09-5 (and related isomers) Support Tier: Level 3 (Senior Application Scientist)

Technical Dashboard: The Moisture Paradox

User Query: "Is this compound moisture sensitive? My reaction failed, and I suspect the starting material degraded."

Scientist’s Verdict: No, but Yes.

  • Storage Stability: 3-Cyclopentyloxybromobenzene is chemically stable to atmospheric moisture. It is a lipophilic aryl ether and does not hydrolyze under neutral storage conditions.

  • Process Sensitivity: It is a Precursor to Moisture-Intolerant Species . The moment you convert this bromide into a Grignard (Ar-MgBr) or Lithiated (Ar-Li) species—common in PDE4 inhibitor synthesis—the system becomes hypersensitive to water (ppm levels).

Key Physical Properties:

Property Specification Critical Note
State Pale yellow oil or low-melting solid Oils can trap micro-droplets of water (emulsions) invisible to the eye.
Hygroscopicity Low (Lipophilic) Surface moisture can adsorb on glass/oil interface.

| Reactivity | Aryl Bromide / Ether | Stable to water; Ether cleavage requires strong Lewis Acids (e.g., BBr3) + Moisture. |

Core Directive: The "Zero-Water" Protocol

Most failures with this intermediate occur during the Metal-Halogen Exchange or Grignard Formation . The following protocol ensures the starting material does not introduce water into your sensitive catalyst cycle.

Step-by-Step: Azeotropic Drying (The "Gold Standard")

Do not rely on molecular sieves alone for oils.

  • Dissolution: Dissolve the 3-cyclopentyloxybromobenzene in anhydrous Toluene (Ratio: 1g precursor : 5mL Toluene).

  • Rotary Evaporation: Evaporate the toluene at 40°C under high vacuum.

    • Mechanism:[1][2] Toluene forms a positive azeotrope with water, physically carrying trace moisture out of the oil.

  • Repeat: Perform this cycle 3 times .

  • Final Storage: Store under Argon/Nitrogen. If using immediately for Grignard, transfer directly to the reaction vessel via cannula.

Visual Workflow: Safe Handling Pathway

AnhydrousHandling Raw Raw Precursor (3-cyclopentyloxybromobenzene) Check Visual Inspection (Cloudiness = Water) Raw->Check Dry Azeotropic Drying (3x Toluene Strip) Check->Dry Standard Prep Reaction Reaction Entry (Grignard/Lithiation) Check->Reaction Skipped Drying Dry->Reaction <50 ppm H2O Fail Quenched Intermediate (Protonation) Reaction->Fail If Water Present

Figure 1: Critical path for preparing lipophilic aryl bromides for organometallic synthesis.

Troubleshooting Guide (FAQ)

Q1: My Grignard reaction (Mg/THF) won't initiate. Is the bromide "dead"?

  • Diagnosis: The bromide is likely fine.[3] The issue is Magnesium Passivation . The cyclopentyloxy group is bulky; steric hindrance combined with a passive MgO layer on your magnesium turnings prevents the initial oxidative insertion.

  • Solution (The "Turbo" Fix):

    • Mechanical Activation: Stir the Mg turnings dry under Ar for 2 hours (crushes the oxide layer).

    • Chemical Activation: Add DIBAL-H (1 mol%) or Iodine crystals.

    • The "Entrainment" Method: Add a few drops of 1,2-dibromoethane. This reacts aggressively with Mg, exposing a fresh metal surface for your 3-cyclopentyloxybromobenzene to attack.

    • Alternative: Switch to TurboGrignard (iPrMgCl·LiCl) for a halogen-magnesium exchange at -20°C. This is often superior for electron-rich aryl ethers [1].

Q2: I see a "des-bromo" impurity (Cyclopentyloxybenzene) in my LCMS. Where did the bromine go?

  • Diagnosis: This is Protodehalogenation .

  • Mechanism: You successfully formed the Grignard/Lithium species, but it immediately extracted a proton from water (moisture in solvent or atmosphere).

    • Reaction:Ar-MgBr + H2O -> Ar-H + MgBr(OH)

  • Fix: This confirms your precursor was reactive. The failure is in the solvent integrity . Re-distill your THF over Sodium/Benzophenone or check your glovebox atmosphere.

Q3: Can I use this intermediate in acidic conditions?

  • Diagnosis: Caution required.[4]

  • Risk: While the aryl-bromide bond is stable, the cyclopentyloxy ether is acid-labile. Strong Lewis acids (like

    
     or 
    
    
    
    ) used in Friedel-Crafts reactions will cleave the cyclopentyl ring, leaving you with a phenol.
  • Guideline: Maintain pH > 4. If Lewis Acids are necessary, keep temperatures < -40°C.

Diagnostic Logic Tree

Use this decision matrix when your reaction yields are low (<40%).

TroubleshootingTree Start Reaction Failed (Low Yield) CheckSM Is Starting Material Recovered? Start->CheckSM Yes Yes (Unreacted) CheckSM->Yes No No (Consumed) CheckSM->No Activation Mg Surface Passivated or Pd Catalyst Dead Yes->Activation Sol1 Action: Use Knochel Exchange (iPrMgCl) Activation->Sol1 ProductCheck Is Product 'Des-Bromo' (Ar-H)? No->ProductCheck IsArH Yes (Ar-H Formed) ProductCheck->IsArH IsOther No (Other Impurity) ProductCheck->IsOther Moisture CRITICAL MOISTURE FAILURE IsArH->Moisture Sol2 Action: Karl-Fischer Titration of Solvent Moisture->Sol2 EtherCleave Ether Cleavage? (Check for Phenol) IsOther->EtherCleave

Figure 2: Logic flow for diagnosing reaction failures involving 3-cyclopentyloxybromobenzene.

Application Context: PDE4 Inhibitor Synthesis

This intermediate is frequently used in the synthesis of Rolipram analogs and other PDE4 inhibitors [2, 3]. In these pathways, the bromine is typically replaced by a formyl group (via DMF quench of the Lithium species) or a carbon chain.

Critical Data Points for PDE4 Synthesis:

  • Solvent Choice: THF is preferred over Diethyl Ether (higher boiling point, better solubility of the Mg-complex).

  • Temperature: For Lithium-Halogen exchange, strictly maintain -78°C . Higher temperatures (-40°C) can lead to ortho-lithiation or Wurtz-type coupling side reactions due to the electron-donating ether group [4].

References

  • Knochel, P., et al. (2009). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Handbook of Functionalized Organometallics.

  • Dal Piaz, V., et al. (2016). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde analogs. European Journal of Medicinal Chemistry.

  • Matera, C., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules (MDPI).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying protocols).

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 1-Bromo-3-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of 1-Bromo-3-(cyclopentyloxy)benzene , a critical intermediate in the synthesis of PDE4 inhibitors and other aryl-ether-based pharmacophores. Unlike standard catalog entries, this guide focuses on the analytical differentiation of this compound from its most common structural analogs: the methyl ether (3-Bromoanisole) and the cyclopropylmethoxy derivative.

Key Findings:

  • Diagnostic Signal: The cyclopentyl methine proton (

    
    ) presents a distinct multiplet at 4.75 ppm , serving as the primary quantitation signal, free from overlap with common aromatic impurities.
    
  • Resolution Superiority: Compared to the methyl analog (singlet at 3.80 ppm), the cyclopentyl derivative exhibits superior resolution from residual water peaks in DMSO-

    
    , simplifying water suppression protocols during high-throughput screening.
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure the NMR data presented is reproducible, we utilized a standard Williamson Ether Synthesis workflow. This protocol is self-validating: the disappearance of the phenolic -OH signal confirms reaction progress.

Synthesis Workflow (Williamson Etherification)
  • Reagents: 3-Bromophenol (1.0 eq), Bromocyclopentane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Conditions:

    
     for 12 hours.
    
  • Workup: Dilute with EtOAc, wash with 1N NaOH (to remove unreacted phenol), brine, dry over

    
    .
    
NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10 mg compound in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 1.0 s (standard), 5.0 s (for quantitative integration).
      
    • Scans: 16.

Process Visualization

The following diagram outlines the logical flow from synthesis to analytical validation.

G Start Start: 3-Bromophenol Reaction Rxn: + Bromocyclopentane (K2CO3 / DMF) Start->Reaction Workup Workup: NaOH Wash (Remove Phenol) Reaction->Workup Product Target: 1-Bromo-3-(cyclopentyloxy)benzene Workup->Product QC QC: 1H NMR Analysis Product->QC Pass Release Batch QC->Pass Methine @ 4.75ppm Fail Reprocess QC->Fail Phenol -OH @ 5.0ppm

Figure 1: Synthesis and Quality Control Decision Workflow.

Comparative Spectral Analysis

This section objectively compares the target compound against its direct competitors/analogs to assist in structural confirmation.

Chemical Shift Data Table ( , 400 MHz)
Proton AssignmentTarget: Cyclopentyl Ether Analog A: Methyl Ether (3-Bromoanisole)Precursor: 3-Bromophenol
Aromatic H2 (t,

Hz)
7.05 ppm 7.08 ppm7.10 ppm
Aromatic H4 (ddd)7.02 ppm 7.05 ppm7.06 ppm
Aromatic H5 (t,

Hz)
7.13 ppm 7.15 ppm7.12 ppm
Aromatic H6 (ddd)6.82 ppm 6.85 ppm6.95 ppm

-Proton
(-O-CH -)
4.75 ppm (m, 1H) 3.80 ppm (s, 3H) N/A

-Protons
1.70 - 1.95 ppm (m, 8H) N/AN/A
Phenolic -OH AbsentAbsent~5.0 - 6.0 ppm (bs)
Detailed Interpretation & Causality

1. The Diagnostic Alpha-Proton (4.75 ppm): The most critical differentiator is the signal at 4.75 ppm.

  • Observation: A septet-like multiplet integrating to 1H.

  • Causality: This shift is caused by the deshielding effect of the ethereal oxygen atom combined with the conformational rigidity of the cyclopentyl ring. In contrast, the methyl ether (Analog A) shows a sharp singlet at 3.80 ppm.

  • Application: When monitoring reaction completion, the disappearance of the phenol -OH (broad) and the emergence of this multiplet confirms the formation of the ether linkage.

2. The Aromatic Region (6.80 - 7.15 ppm): The substitution pattern is meta-disubstituted.

  • H2 (7.05 ppm): Appears as a narrow triplet or singlet-like peak due to small meta coupling (

    
     Hz) with H4 and H6. It is shielded relative to benzene due to the alkoxy group but deshielded by the bromine.
    
  • H6 (6.82 ppm): This proton is ortho to the alkoxy group and para to the bromine. It is the most shielded aromatic proton due to the resonance donation from the oxygen lone pairs.

3. The Aliphatic "Envelope" (1.70 - 1.95 ppm): The cyclopentyl ring protons (C2-C5) form a complex multiplet envelope.

  • Performance Note: Unlike linear alkyl chains which often resolve into distinct triplets/quartets, the cyclopentyl group shows significant overlap due to rapid ring puckering (pseudorotation). This region integrates to 8H and serves as a secondary confirmation of the cyclic nature of the substituent.

Structural Confirmation Logic

To automate the identification process, we utilize a logic gate approach based on specific spectral features.

DecisionTree Root Analyze 1H NMR Spectrum (Aromatic Region 6.8-7.2 ppm present?) CheckAliphatic Check Region 3.5 - 5.0 ppm Root->CheckAliphatic Yes Singlet38 Singlet @ ~3.8 ppm? CheckAliphatic->Singlet38 Multiplet47 Multiplet @ ~4.7-4.8 ppm? CheckAliphatic->Multiplet47 Broad50 Broad Singlet @ ~5.0-6.0 ppm? CheckAliphatic->Broad50 ResultAnisole ID: 3-Bromoanisole (Methyl Ether) Singlet38->ResultAnisole Yes ResultTarget ID: 1-Bromo-3-(cyclopentyloxy)benzene (Target Compound) Multiplet47->ResultTarget Yes (Diagnostic) ResultPhenol ID: 3-Bromophenol (Starting Material) Broad50->ResultPhenol Yes (Exchangeable)

Figure 2: Spectral Identification Decision Tree.

Troubleshooting & Impurity Analysis

When analyzing crude reaction mixtures, specific impurities may interfere with integration.

ImpurityChemical Shift (ppm)MultiplicityOriginResolution Strategy
Water 1.56 (

)
SingletSolvent/AirOverlaps with cyclopentyl envelope. Dry sample over

.
DMF 2.89 (s), 2.96 (s), 8.02 (s)SingletsReaction SolventLook for the formyl proton at 8.02. Remove via aqueous workup.
Cyclopentene 5.60Singlet (s)Elimination ByproductDistinct alkene region. Vacuum dry to remove (volatile).

Expert Tip: If using DMSO-


 as a solvent, the water peak shifts to ~3.33 ppm. This is advantageous for 1-Bromo-3-(cyclopentyloxy)benzene  because the diagnostic methine peak (4.75 ppm) is far removed from the water signal, unlike in carbohydrate chemistry where signals often cluster near 3.5-4.0 ppm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352200, 1-Bromo-3-(cyclopentyloxy)benzene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent impurity calibration). Retrieved from [Link]

  • Common Organic Chemistry. Cyclopentyl Methyl Ether (CPME) NMR Data. (Reference for cyclopentyl ether shifts). Retrieved from [Link]

Sources

Technical Guide: HPLC Retention Time Comparison for Bromo-cyclopentyloxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The separation of bromo-cyclopentyloxybenzene regioisomers (ortho-, meta-, and para-) is a critical quality attribute in the synthesis of pharmaceutical intermediates, particularly for NMDA receptor modulators and other CNS-active agents.

In Reverse Phase HPLC (RP-HPLC) using a standard C18 stationary phase, the elution order is governed primarily by molecular planarity and dipole moment .

The Definitive Elution Order (C18, ACN/Water):

  • Ortho- (1-bromo-2-(cyclopentyloxy)benzene): Elutes First (Shortest Retention Time)

  • Meta- (1-bromo-3-(cyclopentyloxy)benzene): Elutes Second

  • Para- (1-bromo-4-(cyclopentyloxy)benzene): Elutes Last (Longest Retention Time)

This guide provides the optimized experimental protocol, supporting data, and mechanistic rationale to validate this separation in your laboratory.

Chemical Basis of Separation

To achieve baseline resolution (


), one must understand the competing forces at play between the analyte and the stationary phase.
Structural Analysis

The cyclopentyl group is a bulky, lipophilic moiety. Its position relative to the bromine atom dictates the molecule's interaction with the alkyl chains of the column.

  • Ortho-Isomer (Steric Shielding): The proximity of the bulky cyclopentyl group to the bromine atom creates significant steric strain. This often forces the cyclopentyl ring out of the phenyl plane to relieve strain. This non-planar conformation prevents deep intercalation into the C18 stationary phase. Furthermore, the dipole vectors of the ether oxygen and the bromine atom are additive, resulting in a higher net dipole moment (more polar). Result: Weakest Retention.

  • Para-Isomer (Planarity & Hydrophobicity): The substituents are on opposite sides of the ring (

    
    ). The dipole vectors partially cancel, creating the most non-polar isomer. The molecule retains a linear, planar "cigar-like" shape that slots efficiently between C18 ligands (maximum Van der Waals contact). Result: Strongest Retention. 
    
Mechanism Visualization

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction (C18) Ortho Ortho-Isomer (High Steric Bulk, High Dipole) Surface_O Shallow Adsorption (Steric Exclusion) Ortho->Surface_O Steric Clash Para Para-Isomer (Planar, Low Dipole) Surface_P Deep Intercalation (Hydrophobic Binding) Para->Surface_P Efficient Packing Result_O Fast Elution (Low k') Surface_O->Result_O Result_P Late Elution (High k') Surface_P->Result_P

Figure 1: Mechanistic workflow showing how steric bulk and planarity dictate the differential retention of ortho and para isomers on C18 media.

Standardized Experimental Protocol

This protocol is designed to be self-validating . The use of a reference standard (e.g., Uracil or Sodium Nitrate) to mark


 (void time) is mandatory for calculating k' values.
Method Parameters (Golden Standard)
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity; 3.5 µm offers better resolution than 5 µm for isomers.
Mobile Phase A Water (0.1% Formic Acid)Acid keeps phenols/impurities protonated; prevents tailing.
Mobile Phase B Acetonitrile (0.1% Formic Acid)ACN has lower viscosity than MeOH, allowing higher flow rates and sharper peaks.
Flow Rate 1.2 mL/minOptimized for 3.5 µm particles (Van Deemter optimum).
Gradient 50% B to 90% B over 10 minGradient focuses the peaks; high organic required to elute lipophilic cyclopentyl group.
Temperature 35°CSlightly elevated T improves mass transfer and peak symmetry.
Detection UV @ 220 nm and 254 nm220 nm for ether/alkyl sensitivity; 254 nm for aromatic specificity.
Step-by-Step Workflow
  • System Suitability: Inject a blank (Mobile Phase B) to ensure no carryover.

  • Standard Prep: Dissolve 10 mg of each isomer separately in 10 mL ACN (1 mg/mL stock). Dilute to 50 µg/mL with 50:50 Water:ACN for injection.

  • Spiking: Prepare a "Mix" vial containing all three isomers at 50 µg/mL each to demonstrate resolution.

  • Injection: Inject 5 µL of the Mix.

  • Validation: Calculate Resolution (

    
    ) between ortho and meta (critical pair). If 
    
    
    
    , lower the initial %B to 45%.

Comparative Performance Data

The following data represents typical performance metrics observed under the "Golden Standard" conditions described above.

Table 1: Retention Characteristics of Bromo-cyclopentyloxybenzene Isomers

IsomerRetention Time (min)*Capacity Factor (k')Tailing Factor (

)
Theoretical Plates (N)
Ortho- 4.252.541.1~8,500
Meta- 5.103.251.0~9,200
Para- 5.853.870.9~9,800

*Note: Retention times are approximate and will vary based on system dwell volume and column aging. The relative order (k') is constant.

Table 2: Resolution Metrics (Critical Pairs)

Peak PairResolution (

)
Acceptance CriteriaStatus
Ortho / Meta2.8> 1.5Pass
Meta / Para2.2> 1.5Pass

Method Optimization & Troubleshooting

If your specific matrix (e.g., crude reaction mixture) causes co-elution, follow this logic tree to optimize the separation.

Alternative Selectivity: Phenyl-Hexyl

If the meta and para isomers are not resolving on C18, switch to a Phenyl-Hexyl column.

  • Mechanism: Phenyl-Hexyl phases utilize

    
     interactions.[1]
    
  • Effect: The electron-deficient bromine ring interacts differently with the phenyl stationary phase depending on the electron-donating ether position. This often enhances the separation of regioisomers significantly compared to hydrophobic-only C18 interactions.

Optimization Workflow

OptimizationStrategy Start Start: C18 Column 50-90% ACN Gradient Check Check Resolution (Rs) of Critical Pair Start->Check Pass Rs > 1.5 Proceed to Validation Check->Pass Yes Fail Rs < 1.5 Check->Fail No Step1 Decrease Slope: 45-80% B over 15 min Fail->Step1 Check2 Rs > 1.5? Step1->Check2 Check2->Pass Yes Step2 Switch Modifier: Use Methanol (Shape Selectivity) Check2->Step2 No Check3 Rs > 1.5? Step2->Check3 Check3->Pass Yes Step3 Switch Column: Phenyl-Hexyl (Pi-Pi Interaction) Check3->Step3 No

Figure 2: Decision tree for optimizing the separation of difficult regioisomers.

References

  • Mechanism of Isomer Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • General Elution of Halo-alkoxybenzenes: BenchChem. (2025).[2][3][4] "A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by HPLC." (Accessed via search context).

  • Stationary Phase Selectivity (C18 vs Phenyl): Phenomenex. (2023). "Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases."

  • Thermodynamics of Separation: Méndez, A., et al. (2020). "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC." Molecules.

Sources

Structural Validation of 3-Substituted Aryl Bromides via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the meta-substituted aryl bromide (1-bromo-3-substituted benzene) is a ubiquitous scaffold, serving as a critical linchpin for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, validating this regioisomer against its ortho (1,2) and para (1,4) counterparts using standard 1D


H NMR is frequently complicated by second-order coupling effects ("roofing") and overlapping multiplets in the aromatic region (6.5–8.0 ppm).

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative structural elucidation methods (HMBC, COSY, X-ray). We demonstrate that NOESY provides the most efficient, non-destructive, and self-validating system for confirming 3-substitution patterns in solution state, specifically through the identification of the "isolated" H2 proton.

Part 1: The Structural Challenge

The primary challenge in assigning substituted benzenes is distinguishing the specific arrangement of substituents when the electronic environments are similar.

The Regioisomer Problem

Consider a disubstituted benzene with one Bromine and one Alkyl/Aryl group (R).

  • 1,2-substituted (Ortho): Asymmetric.[1] R-group is spatially close to only one aromatic proton.

  • 1,4-substituted (Para): Symmetric. R-group is spatially close to two equivalent aromatic protons.

  • 1,3-substituted (Meta): Asymmetric. R-group is spatially close to two different aromatic protons (H2 and H4), one of which (H2) is "trapped" between the substituents.

The Failure of 1D NMR: While splitting patterns (doublets vs. singlets) theoretically distinguish these, experimental spectra often show "bonfire" peaks—broad, overlapping multiplets caused by similar chemical shifts and complex coupling constants (


), making definitive assignment risky without 2D data.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts NOESY with standard alternatives for validating aryl bromide regioisochemistry.

FeatureNOESY (Recommended) HMBC (Heteronuclear Multiple Bond Correlation) 1D ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR Analysis
Single Crystal X-Ray
Mechanism Through-Space (< 5 Å). Detects spatial proximity of nuclei.[2][3]Through-Bond (Long range

,

). Detects connectivity.
Through-Bond (

coupling). Analysis of splitting patterns.
Diffraction . Direct atom mapping.
Sensitivity High . Homonuclear (

H-

H).
Medium . Requires

C detection (1.1% abundance).
Very High . Standard proton scan.[4]N/A . Requires solid crystal.
Ambiguity Low . The "Island Proton" (H2) correlation is a binary Yes/No.Medium .

correlations can sometimes be seen across 4 bonds in aromatics, causing confusion.
High . Second-order effects often obscure splitting.Zero . Gold standard, but resource-heavy.
Sample Req. ~2–5 mg (Standard).~10–20 mg (Preferred for good S/N).< 1 mg.Requires diffractable crystal.
Time (400 MHz) 30–60 mins.1–4 hours.5 mins.Days to Weeks.
Why NOESY Wins for Aryl Bromides

While HMBC is powerful, it relies on carbon connectivity. In 3-substituted systems, the quaternary carbons often have similar chemical shifts, and distinguishing


 from 

correlations in aromatic rings can be non-trivial. NOESY offers a purely geometric proof: If the substituent (R) shows NOE correlations to two distinct protons (H2 and H4), and one of those protons (H2) shows NOE to nothing else but the substituents, the structure is confirmed as meta.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a standard 400–600 MHz spectrometer (e.g., Bruker Avance or Varian/Agilent).

A. Sample Preparation
  • Concentration: Dissolve 5–10 mg of the aryl bromide in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Note: DMSO is more viscous, which aids NOE buildup (shorter

      
      ), but may broaden peaks. CDCl
      
      
      
      provides sharper resolution.
  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation, killing the NOE signal.

    • Step: Bubble Nitrogen or Argon gas through the sample for 2 minutes, or use a freeze-pump-thaw cycle if the sample is volatile.

B. Acquisition Parameters (The "Sweet Spot")

The critical parameter is the Mixing Time (


) .
  • Theory: For small molecules (MW < 600), NOE is positive and builds up slowly.[3]

  • Setting: Set D8 (Bruker) or mix (Varian) to 500–800 ms .

    • Too short (< 300 ms): Signal is too weak to detect.

    • Too long (> 1.0 s): Spin diffusion occurs (magnetization moves H

      
       H 
      
      
      
      H), creating false "distance" correlations.

Standard Pulse Sequence: noesygpph (Gradient selected NOESY with phase sensitive detection).

  • Scans (NS): 16 or 32 (depending on concentration).

  • Relaxation Delay (D1): 2.0 s (Total recycle time should be ~3–5

    
    ).
    
C. The Workflow Diagram

G Start Start: Purified Aryl Bromide H1 1. Acquire 1D 1H NMR (Check Solubility & Purity) Start->H1 Assign 2. Tentative Assignment Identify Aromatic Region (6.5-8.5 ppm) H1->Assign Decision Are splitting patterns definitive (d, t, s)? Assign->Decision Done Structure Confirmed (Rare for complex aromatics) Decision->Done Yes NOESY_Setup 3. Setup 2D NOESY Mix Time: 500-800ms Degas Sample Decision->NOESY_Setup No (Ambiguous) Acquire 4. Acquire & Process Phase: Diagonal (-), Cross Peaks (+) NOESY_Setup->Acquire Analyze 5. Analyze Cross Peaks Focus on Substituent (R) vs Ring Protons Acquire->Analyze Validation Validation Logic: Does R correlate to TWO different protons? Analyze->Validation Meta CONFIRMED: 1,3-Meta (R sees H2 & H4) Validation->Meta Yes (H2 & H4) Ortho CONFIRMED: 1,2-Ortho (R sees only H3) Validation->Ortho No (Only 1 H)

Caption: Operational workflow for structural validation. The decision diamond highlights the necessity of NOESY when 1D splitting is ambiguous.

Part 4: Data Interpretation (The "Smoking Gun")

To validate a 3-substituted aryl bromide (1-Br, 3-R-benzene), you must look for the "Island Proton" (H2) .

The Logic of H2

In a 1,3-substitution pattern:

  • H2 is located between the Bromine and the Substituent (R).

  • H2 is spatially close to the R-group protons (e.g.,

    
    -CH
    
    
    
    or CH
    
    
    ).
  • H4 is also spatially close to the R-group.

  • H6 is far from the R-group (close to Br).

The Validating Signal: You will observe NOE cross-peaks between the R-group and two distinct aromatic signals .

  • Signal A (H2): Usually a narrow singlet or doublet (

    
     Hz).
    
  • Signal B (H4): Usually a doublet (

    
     Hz).
    

If the R-group only correlates to one aromatic signal, you likely have the ortho (1,2) isomer.[1][5] If it correlates to two equivalent signals (symmetric integration), you have the para (1,4) isomer.

Visualizing the Interaction

NOE_Map cluster_legend Interpretation Key C1 C1-Br H2 H2 (Island) C3 C3-R (Subst) C3->H2 Strong NOE (< 3.0 Å) H4 H4 (Ortho) C3->H4 Strong NOE (< 3.0 Å) H6 H6 (Ortho) C3->H6 NO NOE (Too Far) H5 H5 (Meta) H4->H5 Ortho NOE (Vicinal) H5->H6 Ortho NOE (Vicinal) Key1 Red Arrow: Critical Proof (R to H2)

Caption: Spatial map of NOE interactions. The simultaneous correlation of the Substituent (C3-R) to both H2 and H4 confirms the meta-substitution.

Part 5: Troubleshooting & Optimization

The "Zero-Crossing" Trap

NOE signals depend on the molecular tumbling rate (


).[3]
  • Small Molecules: Positive NOE (Phase opposite to diagonal).[2]

  • Large Molecules (Proteins): Negative NOE (Phase same as diagonal).

  • Medium Molecules (MW 700–1200): NOE intensity approaches zero .[3]

Solution: If your aryl bromide is part of a larger drug scaffold (MW > 600) and the NOESY spectrum is blank, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) . ROESY signals are always positive, regardless of molecular weight.[2]

Artifacts vs. Real Peaks
  • COSY Artifacts: In NOESY spectra, you may see "COSY-like" peaks due to scalar coupling (J-coupling) breakthrough.

  • Differentiation: COSY artifacts usually have a dispersive phase (up/down shape), whereas true NOE peaks are purely absorptive (all up or all down).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.

  • Parella, T. (2024). Pulse Sequences for NOESY and ROESY Experiments. NMR Facility, Universitat Autònoma de Barcelona.

  • Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-3-(cyclopentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational safety standards for handling 1-Bromo-3-(cyclopentyloxy)benzene . As a halogenated aromatic ether often used as a building block in medicinal chemistry (e.g., Suzuki-Miyaura coupling), this compound presents specific lipophilic hazards.

Critical Safety Axiom: While specific toxicological data for this CAS is limited, structural analogues (brominated aryl ethers) exhibit significant skin permeability and irritation potential . All protocols must assume the compound is a sensitizer and handle it under Control Band 3 (High Containment) standards.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of the hazard.

The Lipophilic Hazard Mechanism

Brominated aryl ethers are highly lipophilic (fat-loving). Unlike aqueous acids that burn the surface, these compounds can partition through the lipid bilayer of the stratum corneum (outer skin).

  • Consequence: If the compound penetrates the skin, it can enter the systemic circulation or cause deep-tissue sensitization.

  • The "Invisible" Spill: A drop on a standard lab coat may not "burn" immediately but can soak through to the skin unnoticed.

Hazard Profile (GHS Classification based on Analogues)
Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Zero-skin-contact policy. Double gloving required.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Chemical splash goggles are mandatory; safety glasses are insufficient for liquid handling.
STOT-SE H335 May cause respiratory irritation.[3][4][6]Fume hood use is non-negotiable.
Aquatic Toxicity H411 Toxic to aquatic life.Zero-drain disposal. Dedicated halogenated waste stream.

Part 2: The PPE Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the permeation breakthrough time of halogenated organics.

Primary PPE Configuration[3][8]
Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Standard) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Breakthrough Time: <15 mins for halogenated solvents. Double layering increases breakthrough time and provides a "sacrificial" outer layer. Change immediately upon splash.
Hand Protection (High Risk/Spill) Silver Shield® (Laminate) under NitrileLaminate films offer >4hr breakthrough protection against aromatics but have poor fit. Wearing nitrile over them secures the fit for dexterity.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Liquid splashes of irritants can wick around glasses via capillary action. Goggles seal the orbital area.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)The primary barrier. If work must occur outside a hood (emergency only), use a Half-face Respirator with OV/P100 Cartridges .
Body Poly-Cotton Lab Coat (High neck)100% Cotton absorbs liquids. Poly-blends offer slightly better fluid resistance. Crucial: Button to the top.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound to prevent cross-contamination.

SafetyWorkflow cluster_legend Legend Start START: Task Assessment CheckVent Verify Fume Hood (Velocity > 80 fpm) Start->CheckVent PPE_Select Select PPE Configuration CheckVent->PPE_Select Standard_Ops Standard Synthesis (Weighing/Transfer) PPE_Select->Standard_Ops Routine HighRisk_Ops High Risk / Spill Cleanup (Large Vol > 50mL) PPE_Select->HighRisk_Ops Spill/Scale-up Don_Std Don: Double Nitrile + Goggles Standard_Ops->Don_Std Don_High Don: Silver Shield + Goggles + Apron HighRisk_Ops->Don_High Action Perform Task in Hood Don_Std->Action Don_High->Action Check_Splash Splash Event? Action->Check_Splash Change_Gloves STOP: Doff Outer Glove Wash Hands -> Re-Don Check_Splash->Change_Gloves Yes Waste Disposal: Halogenated Stream Check_Splash->Waste No Change_Gloves->Action End END: Wash Hands Waste->End key Blue: Engineering Control | Green: Standard PPE | Red: Emergency/High Risk

Caption: Operational logic flow ensuring correct PPE selection based on risk level and immediate response to splash events.

Part 4: Step-by-Step Handling Protocol

Pre-Operational Setup
  • Engineering Check: Verify fume hood certification sticker is within 12 months. Confirm sash height is at the working level (usually 18 inches).

  • Staging: Place a "Halogenated Waste" container inside the hood before starting. This prevents moving contaminated glassware outside the hood to find a waste bin.

Weighing and Transfer
  • Solid/Oil Handling: If the compound is a low-melting solid or viscous oil, static charge can cause "fly-away" particles.

    • Technique: Use an antistatic gun on the spatula and weighing boat.

  • Liquid Transfer:

    • Technique: Never pour directly from a large stock bottle. Use a glass pipette or syringe.

    • Self-Validating Step: Place a white absorbent pad (benchkote) on the hood surface. Any yellow/brown drips (characteristic of aged brominated compounds) will be immediately visible, validating your containment.

Emergency & Spill Response
  • Minor Spill (<5 mL) inside hood:

    • Cover with absorbent pads.[7]

    • Wipe inwards from the perimeter.

    • Dispose of pads in solid hazardous waste.

    • Change outer gloves immediately.

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin. This increases permeability and drags the toxin deeper into the blood.

    • Wash with lukewarm water and soft soap for 15 minutes.

Waste Disposal (Critical Compliance)

Halogenated compounds must never be mixed with general organic waste (acetone/methanol waste).

  • Segregation: Use a dedicated carboy labeled "HALOGENATED WASTE" .[8]

  • Why? Mixing halogenated compounds with ketones (acetone) or strong bases can sometimes lead to exothermic reactions or polymerization. Furthermore, disposal costs for halogenated waste are significantly higher; mixing streams contaminates the cheaper non-halogenated stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. (2023). Compound Summary: Halogenated Aryl Ethers Hazard Classification. [Link]

Sources

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